molecular formula F3O4PSn3+6 B227628 Tin fluoride phosphate CAS No. 12592-27-7

Tin fluoride phosphate

Cat. No.: B227628
CAS No.: 12592-27-7
M. Wt: 508.1 g/mol
InChI Key: LOHGMFIFYJNTQJ-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Tin fluoride phosphate (CAS 12592-27-7) is an inorganic compound with the molecular formula F3O4PSn3 and a molecular weight of 508.04 g/mol . This compound is primarily valued in materials science for the development and study of specialty glasses. Research demonstrates its significant role in this compound glass systems, where it acts as a network former and modifier . The incorporation of tin fluoride is shown to depolymerize the phosphate glass network by breaking P-O-P bonds, which substantially lowers the glass transition temperature (Tg); studies report Tg can be reduced to as low as 106°C, making these glasses suitable for low-temperature processing applications such as the creation of glass-polymer hybrids . These hybrid materials, formed with polymers like polyamide 11, exhibit enhanced mechanical properties, including a major increase in Young's modulus and flexural modulus, albeit with reduced ductility . The synthesis of these glasses is critical, as optimal melting parameters (e.g., 450°C for 25 minutes) are required to achieve a stable, dense glass structure by ensuring complete conversion of precursors and proper miscibility of components in the melt . This compound is supplied as a research-grade reagent and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers are advised to consult the relevant Material Safety Data Sheet (MSDS) prior to handling.

Properties

CAS No.

12592-27-7

Molecular Formula

F3O4PSn3+6

Molecular Weight

508.1 g/mol

IUPAC Name

tin(4+);trifluoride;phosphate

InChI

InChI=1S/3FH.H3O4P.3Sn/c;;;1-5(2,3)4;;;/h3*1H;(H3,1,2,3,4);;;/q;;;;3*+4/p-6

InChI Key

LOHGMFIFYJNTQJ-UHFFFAOYSA-H

SMILES

[O-]P(=O)([O-])[O-].[F-].[F-].[F-].[Sn+4].[Sn+4].[Sn+4]

Canonical SMILES

[O-]P(=O)([O-])[O-].[F-].[F-].[F-].[Sn+4].[Sn+4].[Sn+4]

Synonyms

Sn3PO4F3
tin fluoride phosphate

Origin of Product

United States

Synthetic Methodologies for Tin Fluoride Phosphate Compounds

Solid-State Reaction Pathways

Critical Time and Temperature Regimes for P₂O₅ Formation

Mechanochemical Approaches: Solid-State Grinding Synthesis

Preparation of Tin Phosphate (B84403) Catalysts

A straightforward and environmentally friendly method for synthesizing tin phosphate (SnP) catalysts involves the solid-state grinding of a mixture of tin(IV) chloride pentahydrate (SnCl₄·5H₂O) and sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) at room temperature. rsc.org This process is followed by drying, with or without a calcination step. rsc.org These catalysts have been developed primarily for the dehydration of glucose to produce 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org The activity of these catalysts is closely linked to their textural and surface acid properties. rsc.org

Another approach investigates tin phosphate as a heterogeneous catalyst for converting high concentrations of glucose into HMF, but within an ionic liquid medium, 1-ethyl-3-methylimidazolium (B1214524) bromide (EMIMBr). capes.gov.br In this system, the synergistic effect between the tin phosphate catalyst and the ionic liquid was found to be crucial for the high yield of HMF. capes.gov.br Characterization of these catalysts often involves a suite of techniques including N₂ adsorption-desorption, X-ray diffraction (XRD), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and various forms of infrared spectroscopy to elucidate the reaction mechanism. capes.gov.br It has been proposed that tetra-coordinated Sn⁴⁺ sites on the tin phosphate are responsible for the initial isomerization of glucose to fructose (B13574). capes.gov.br

Impact of Phosphorus-to-Tin Molar Ratio on Material Properties

The molar ratio of phosphorus to tin (P/Sn) is a critical parameter that significantly influences the physicochemical properties of tin phosphate materials. rsc.org Variations in the P/Sn ratio directly affect the textural characteristics and the surface acidity of the resulting catalysts. rsc.org Research has shown that the catalytic activity for glucose dehydration is dependent on this ratio. rsc.org For instance, a catalyst designated SnP-1, with a P/Sn molar ratio of 1.0, demonstrated the highest catalytic activity, achieving a 98% glucose conversion and a 61% HMF yield under optimized conditions. rsc.org This enhanced performance is attributed to its high acidity and the presence of water-tolerant Brønsted and Lewis acid sites. rsc.org

In the context of tin fluoride (B91410) phosphate glasses, the composition, including the relative amounts of phosphorus pentoxide (P₂O₅), also dictates the material's properties. lsbu.ac.uk The stability of the glass structure is improved by increasing the miscibility of tin(II) oxide (SnO) in the melt, which is facilitated by the P₂O₅, leading to stronger Sn-O-P linkages. lsbu.ac.uk

Table 1: Effect of P/Sn Molar Ratio on Tin Phosphate Catalyst Performance

CatalystP/Sn Molar RatioGlucose Conversion (%)HMF Yield (%)Key FindingSource
SnP-11.098%61%Optimal ratio for high acidity and catalytic activity. rsc.org

Synthesis of Specific Crystalline Tin Fluoride Phosphate Phases

Formation of Sn₃F₃PO₄ via Related Synthetic Systems

The specific crystalline phase tin trifluorophosphate (Sn₃F₃PO₄) has been successfully isolated and synthesized through several distinct routes. One method involves its formation from a synthetic system related to the solvothermal synthesis of sodium tin trifluoride (NaSnF₃). researchgate.net In this process, Sn₃F₃PO₄ crystallizes in the rhombohedral space group R3. researchgate.net The resulting framework is characterized by helical –Sn–F– chains that are interconnected by phosphate groups. researchgate.net

Another documented method for producing Sn₃F₃PO₄ powder is through a microemulsion route. researchgate.netresearchgate.net Physical analysis of the material synthesized via this pathway, using X-ray powder diffractometry (XRD) and field emission scanning electron microscopy (FE-SEM), confirmed the product as crystalline Sn₃F₃PO₄. researchgate.netresearchgate.net This method yields a needle-like morphology, with needles typically 300–500 nm in thickness and 5–10 μm in length. researchgate.net Furthermore, Sn₃F₃PO₄ has been observed as a product in the chemical reaction between a slurry of stannous fluoride (SnF₂) and hydroxyapatite (B223615). scispace.com

Table 2: Crystallographic Data for Sn₃F₃PO₄

PropertyValueSource
Crystal SystemRhombohedral researchgate.net
Space GroupR3 researchgate.net
Lattice Parameter (a)11.8647(11) Å researchgate.net
Lattice Parameter (c)4.6291(6) Å researchgate.net
Volume (V)564.34(10) ų researchgate.net

Solution-Based and Hydrothermal Synthesis

Solution-based methods, including solvothermal, hydrothermal, precipitation, and gelation techniques, offer versatile pathways for the synthesis of tin fluoride phosphates and related compounds, allowing for control over crystallinity, morphology, and phase purity.

Solvothermal Synthesis of Alkali Metal Tin(II) Fluorides and Related Phosphates

A family of alkali metal tin(II) fluorides, with the general formula ASnF₃ (where A = Na⁺, K⁺, Rb⁺, or Cs⁺), has been synthesized using a low-temperature solvothermal technique. researchgate.net This method employs the reaction of alkali fluorides with SnF₂ in a fluorine-free solvent, methanol. researchgate.net Characterization of these compounds by ¹¹⁹Sn Mössbauer spectroscopy confirms the presence of divalent tin with pronounced lone-pair character, indicated by strong electric quadrupole splitting. researchgate.net

Specifically, sodium tin trifluoride (NaSnF₃) was synthesized solvothermally using a pyridine-water solvent system. researchgate.net A different hydrothermal approach was used to create single crystals of K₆Sn₄F₁₂I₂•0.5H₂O at 493 K, starting with ammonium (B1175870) fluoride (NH₄F), potassium iodide (KI), and tin(II) chloride dihydrate (SnCl₂•2H₂O) in deionized water. oaepublish.com The solvothermal method has also been applied to prepare non-tin-containing framework materials like aluminium diphosphonates from a HF/pyridine solvent system, demonstrating the versatility of the technique for creating metal phosphates with specific structures. worldscientific.com

Table 3: Overview of Solvothermal Synthesis for Tin Fluorides and Related Compounds

CompoundPrecursorsSolvent SystemKey Structural FeatureSource
ASnF₃ (A=Na, K, Rb, Cs)Alkali Fluorides, SnF₂MethanolIsolated SnF₃⁻ anions (for CsSnF₃) or layered structures. researchgate.net
NaSnF₃Not specifiedPyridine-WaterLayered structure with outer pyramidal SnF₃ units. researchgate.net
K₆Sn₄F₁₂I₂•0.5H₂ONH₄F, KI, SnCl₂•2H₂ODeionized WaterZero-dimensional structure with [Sn₄F₁₂I₄] blocks in [K₁₈] cages. oaepublish.com
Aluminium DiphosphonatesAluminium source, Diphosphonic acidHF/PyridineChains of corner-sharing AlO₄F₂ octahedra. worldscientific.com

Precipitation and Gelation Routes for Amorphous Tin Phosphate

Precipitation and sol-gel routes are common for producing amorphous phosphate materials. For instance, SnHPO₄ has been synthesized by precipitation. researchgate.net In related systems, amorphous iron phosphate has been prepared at room temperature through an inorganic sol-gel method, which can be coupled with microwave routes to control the gelling of the Fe(III)-H₃PO₄ system. researchgate.net

The formation of amorphous precursors is a key step in these processes. Studies on calcium phosphate nucleation show that hydrated ions first form clusters, which then aggregate into a nanosized amorphous phase. acs.org A similar mechanism of dissolving and reprecipitation is observed in the fabrication of core-shell tin pyrophosphate (SnP₂O₇), which involves an amorphous phosphate intermediate layer. researchgate.net This process can result in an outer layer composed of gel-like, phosphorous-rich species. researchgate.net The sol-gel process, which involves hydrolysis and condensation of precursors, can be controlled to produce monolithic materials, often by managing the drying stage to form xerogels or aerogels. semanticscholar.org

Table 4: Comparison of Solution-Based Routes for Amorphous Phosphates

MethodPrecursorsKey CharacteristicsExample CompoundSource
PrecipitationSn²⁺ source, Phosphate sourceDirect formation of solid from solution.SnHPO₄ researchgate.net
Inorganic Sol-GelMetal salt (e.g., FeCl₃), H₃PO₄Formation of a colloidal suspension (sol) that gels.Amorphous FePO₄·2H₂O researchgate.net
Dissolving and ReprecipitationSnO₂ nanoparticles, Phosphoric acidsFormation of an amorphous intermediate layer.Core-shell SnP₂O₇ researchgate.net
MicroemulsionNot specifiedSynthesis within micro-sized droplets.Sn₃F₃PO₄ powder researchgate.netresearchgate.net
Controlled pH and Stirring Conditions

The synthesis of tin-containing compounds can be influenced by the pH of the solution. For instance, in the synthesis of tin-doped indium oxide nanofibers, the pH of the aqueous HAuCl4 solution was adjusted to control the concentration of hydrolyzed Au complexes, which in turn affected the total standard potential of the solution. researchgate.net Similarly, the synthesis of this compound can be sensitive to pH, which can affect the stability of the precursor solutions and the composition of the final product. nih.govgoogle.com The rate of formation and composition of tin-containing products are influenced by the pH and temperature of the solutions. researchgate.net

Post-Synthesis Treatment for Hydrogen Form Derivatization

Post-synthesis treatments are crucial for modifying the properties of materials. Derivatization is a technique used to alter the chemical structure of a compound to enhance its detection or separation in chromatographic analysis. greyhoundchrom.com In the context of this compound, post-synthesis treatments can be employed to introduce specific functional groups. For example, hydrogenation is a common post-synthesis step. acs.org The treatment of materials with reagents like hydrogen fluoride can lead to the formation of fluorinated derivatives. acs.orgacs.org Mechanochemical treatment of fluorspar with dipotassium (B57713) hydrogen phosphate has been shown to produce a solid suitable for creating sulfur-fluorine and carbon-fluorine bonds, bypassing the need for hazardous hydrogen fluoride gas. researchgate.net

Hydrothermal Synthesis for Controlled Particle Morphology

Hydrothermal synthesis is a versatile method for producing crystalline materials with controlled particle size and shape. mdpi.comijcce.ac.ir This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures. google.com It is particularly advantageous for synthesizing materials that are sensitive to high temperatures. mdpi.com

Microwave-assisted hydrothermal synthesis is a variation that utilizes rapid and uniform heating, which can accelerate crystallization kinetics by one to two orders of magnitude compared to conventional methods. mdpi.comacs.org This method has been successfully used to synthesize Pb2Ti2O5.4F1.2 particles with a well-defined octahedral shape. acs.org The control over particle morphology is achieved by adjusting parameters such as reaction time, temperature, and the use of phase-directing additives. google.com For instance, in the synthesis of ZnO nanorods, a capping agent was used to control the particle morphology and size. mdpi-res.com The ability to control particle shape and size is critical as it directly impacts the material's properties and performance in various applications. ijcce.ac.ir

Advanced Manufacturing Techniques for this compound Materials

Advanced manufacturing encompasses a range of innovative technologies for producing new materials and components. sandia.gov For this compound, these techniques are pivotal in fabricating materials with tailored properties for specific applications.

Melt Processing for Fabrication of Inorganic Glass Fibers

Melt processing is a key technique for producing inorganic glass fibers from materials like this compound. researchgate.net This method takes advantage of the low glass transition temperature (Tg) of certain glass compositions, allowing them to be processed in a molten state. researchgate.neteuropa.eulsbu.ac.uk this compound glasses are known for their low Tg values, which can be as low as 105°C, making them suitable for co-processing with polymers. europa.eumdpi.com The process involves melting the glass feedstock and then drawing it into fibers. google.com

The melting conditions, including temperature and time, significantly influence the structure and properties of the resulting glass. scispace.com For example, the conversion of precursors like ammonium dihydrogen phosphate to P2O5, a key glass-forming component, is dependent on achieving a critical melting time and temperature. scispace.com The viscosity of the glass melt is also a crucial parameter that is dependent on temperature. scispace.com

Centrifugal Forcespinning Methodology

Centrifugal forcespinning is a high-throughput method that utilizes centrifugal force to produce micro- and nanofibers from a melt or solution. researchgate.netresearchgate.net This technique is particularly effective for materials with low melt viscosity. mdpi.com The process involves ejecting the molten material through orifices in a rapidly rotating spinneret, where the centrifugal force stretches the material into fine fibers. mdpi.comntu.ac.uk

The diameter of the resulting fibers can be controlled by adjusting parameters such as the rotational speed of the spinneret and the orifice diameter. researchgate.netntu.ac.uk Higher rotational speeds generally lead to smaller fiber diameters due to increased stretching forces and enhanced solvent evaporation. ntu.ac.uk However, there is a critical maximum rotational speed beyond which fiber diameter may increase. ntu.ac.uk The flow rate of the polymer melt or solution also plays a significant role in achieving uniform fiber formation. mdpi.com

Thermal Post-Treatment for Network Crosslinking and Stability Enhancement

Following the fabrication of this compound glass fibers, thermal post-treatment is often employed to enhance their properties. This process typically involves annealing the fibers at a specific temperature, which can lead to dehydration and the loss of fluorine. researchgate.netresearchgate.net This results in a more rigid and crosslinked glass network. researchgate.netresearchgate.net

Structural Characterization and Spectroscopic Analysis

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction techniques are fundamental in the structural characterization of tin fluoride (B91410) phosphate (B84403), providing critical insights into both its crystalline and amorphous forms. These methods allow for the detailed analysis of atomic arrangements, phase composition, and microstructural features.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment

For crystalline tin fluoride phosphate compounds, single-crystal and powder X-ray diffraction are employed to determine precise crystallographic parameters. researchgate.netresearchgate.net This data is crucial for defining the unit cell, which is the fundamental repeating unit of a crystal structure. Analysis of the diffraction pattern allows for the determination of the lattice parameters (the lengths of the unit cell edges a, b, c, and the angles between them α, β, γ) and the space group, which describes the symmetry elements of the crystal. researchgate.netresearchgate.net

One specific this compound, Sn3F3PO4, was found to crystallize in the rhombohedral space group R3̅. researchgate.netresearchgate.net Its structure is composed of helical –Sn–F– chains interconnected by phosphate groups. researchgate.netresearchgate.net Other related tin phosphates have also been characterized, revealing a variety of crystal systems and space groups. researchgate.netresearchgate.netacs.org

Below is a table summarizing the crystallographic data for Sn3F3PO4 and other related tin phosphate compounds.

CompoundFormulaCrystal SystemSpace GroupLattice ParametersReference
Tin TrifluorophosphateSn3F3PO4RhombohedralR3̅ (No. 146)a = 11.8647(11) Å, c = 4.6291(6) Å, V = 564.34(10) ų researchgate.netresearchgate.net
Stannous Hydroxide PhosphateSn2(OH)PO4MonoclinicP21/na = 7.176(4) Å, b = 7.051(1) Å, c = 10.453(4) Å, β = 103.96(3)° researchgate.net
-Sn3O(OH)PO4MonoclinicP21/ca = 4.8851(7) Å, b = 11.465(2) Å, c = 12.362(2) Å, β = 105.81(1)° researchgate.net

Low-angle X-ray diffraction (LAXRD) is essential for characterizing mesoporous materials, which have pore sizes ranging from 2 to 50 nm. core.ac.ukresearchgate.net In the case of mesoporous tin phosphate, LAXRD patterns, typically collected at 2θ angles between 1° and 10°, reveal information about the ordered arrangement of pores. usm.my The presence of one or more diffraction peaks in the low-angle region is indicative of a well-ordered mesostructure. usm.mycore.ac.uk

For example, studies on mesoporous tin phosphate synthesized using a soft-templating method showed a low-angle reflection at approximately 1.5°, confirming its mesostructured characteristics. usm.my The position of these peaks can be used to calculate the d-spacing, which relates to the repeating distance of the pore structure. acs.org The intensity and sharpness of the peaks provide a qualitative measure of the long-range order of the mesopores. core.ac.uk The collapse of this ordered structure, for instance upon heating to high temperatures (e.g., 500°C), is evidenced by the disappearance of these low-angle peaks. usm.my

Variable Temperature Powder X-ray Diffraction (VT-PXRD) is a powerful technique for studying the structural stability and phase transitions of materials as a function of temperature. researchgate.neticdd.com For this compound, VT-PXRD can be used to monitor changes in the crystal structure upon heating or cooling. researchgate.netresearchgate.net This analysis is critical for understanding the thermal behavior of the compound, such as identifying temperatures at which phase changes occur or at which the material begins to decompose. researchgate.net The data obtained from VT-PXRD experiments can reveal thermal expansion characteristics and provide insights into the dynamic structural behavior of the material under different thermal conditions. researchgate.neticdd.com Research on Sn3F3PO4 has utilized VT-PXRD as part of its characterization, alongside techniques like thermogravimetric analysis (TGA). researchgate.netresearchgate.net

Analysis of Mesoporous Structure Characteristics via Low-Angle XRD

Electron Microscopy for Morphological and Microstructural Elucidation

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound materials, offering much higher resolution than conventional light microscopy. nih.govnanoscience.com These methods use a beam of electrons to generate images, providing direct observation of particle size, shape, and surface features.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, particle size, and morphology of this compound powders and coatings. researchgate.netresearchgate.net In SEM analysis, a focused beam of electrons is scanned across a sample, and the resulting signals are used to form an image. This technique has been employed to characterize the products of reactions involving stannous fluoride, which can include various tin phosphate compounds. nih.govkarger.com

Studies have shown that this compound can form as globular precipitates on surfaces. nih.gov When synthesized, materials such as Sn3F3PO4 have been examined by SEM to understand their particle morphology. researchgate.netresearchgate.net For instance, after sequential applications of acidulated phosphate fluoride and stannous fluoride on enamel, SEM revealed a surface deposit of fine, spherical particles. karger.com In another context, SEM micrographs of hybrids of polyamide and this compound glass showed a two-phase heterogeneous structure, with the glass phase appearing as light particles within the darker polymer matrix. The morphology of these glass particles, such as being rounded, can indicate the degree of melting during processing.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) serves as a critical tool for investigating the nanoscale features of materials containing this compound. In the context of hybrid materials, such as those combining this compound (TFP) glass with polymers, TEM studies have revealed the formation of nanoparticles and provided insights into the compatibility between the glass and polymer matrix. For instance, in hybrids of TFP glass and polyamide 11, TEM analysis identified nanoparticles approximately 40 nm in size, suggesting a good level of compatibility between the components. lsbu.ac.uk Samples for this type of analysis are often prepared by cutting ultra-thin sections (around 40 nm) using an ultracryomicrotome.

TEM is also employed to determine the size and size distribution of nanoparticles within fluoride-phosphate phosphors synthesized using a low-melting-point tin-fluorophosphate glass matrix. researchgate.net This analysis is crucial for understanding how the nanostructure influences the material's properties, such as luminescence. For example, analysis of β-NaEuF₄/NaGdF₄ core-shell nanoparticles synthesized in such a glass showed a narrow size distribution, which has implications for the material's optical and structural characteristics. researchgate.net

Vibrational and Resonance Spectroscopies

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for probing the structure of this compound glasses by identifying the vibrational modes of their constituent chemical bonds and functional groups. scispace.comsci-hub.se The analysis of FTIR spectra, typically recorded in the 400–4000 cm⁻¹ range, reveals the arrangement of the phosphate network and the role of fluorine and tin ions. scispace.comrsc.org

Key vibrational bands observed in the FTIR spectra of this compound glasses provide information on the phosphate network's connectivity. Bands related to P–O–P bridging oxygen vibrations are typically found around 730-740 cm⁻¹ (bending) and 920-929 cm⁻¹ (stretching). rsc.org Non-bridging oxygen (P–O⁻) vibrations give rise to bands at approximately 507 cm⁻¹ (bending) and 1093 cm⁻¹ (stretching). rsc.org The incorporation of fluorine into the phosphate tetrahedra is evidenced by P–F stretching vibrations, which are assigned to bands in the regions of 840-847 cm⁻¹ and 1025-1027 cm⁻¹. rsc.org The addition of network modifiers like tin(II) oxide (SnO) in place of tin(II) fluoride (SnF₂) leads to a decrease in the intensity of P-F vibrational bands and an increase in the intensity of P-O-P bands, indicating a more cross-linked network structure. rsc.orginoe.ro

Wavenumber (cm⁻¹)AssignmentReference
~507P–O⁻ (non-bridging oxygen) bending rsc.org
730 - 740P–O–P (bridging oxygen) bending rsc.org
840 - 847P–F stretching in [PO₄₋ₓFₓ] tetrahedra rsc.org
920 - 929P–O–P (bridging oxygen) stretching rsc.org
1025 - 1027P–F stretching in [PO₄₋ₓFₓ] tetrahedra rsc.org
~1093P–O⁻ (non-bridging oxygen) stretching rsc.org

FTIR spectroscopy is instrumental in assessing the relative concentrations of different phosphate structural units, particularly pyrophosphate (connected tetrahedra) and orthophosphate (isolated tetrahedra), which define the degree of polymerization in the glass network. scispace.com The structure of this compound glass is often based on pyrophosphate groups, which are end-groups of phosphate chains. scispace.comlsbu.ac.uk However, processing conditions, such as the melting temperature and time, can significantly alter the glass structure. Sub-optimal melting conditions can lead to the formation of a significant concentration of orthophosphate (Q⁰) structural units. scispace.comlsbu.ac.uk The presence of orthophosphate units is indicated by a characteristic FTIR band around 940 cm⁻¹, which corresponds to the P-O stretching vibration in the Q⁰ structural unit. scispace.com

FTIR spectra provide valuable information on the presence of hydroxyl (OH) groups and residual ammonium (B1175870) (NH) species, which can significantly impact the glass properties. scispace.com The presence of P-OH groups, often resulting from reactions with atmospheric moisture or from the raw materials, is identified by specific vibrational bands. inoe.ro Forceful bands around 1620 cm⁻¹ are related to O-H bending vibrations from structural water. inoe.ro The precursor material, often ammonium dihydrogen phosphate (NH₄H₂PO₄), can lead to residual NH and P-OH groups if the melting process is incomplete. scispace.comlsbu.ac.uk The variations in NH and P-OH vibrations, observed through FTIR, reveal that a critical melting time and temperature are necessary for the complete decomposition of the precursors to form the phosphorus pentoxide (P₂O₅) required for a stable glass network. scispace.comlsbu.ac.uk Bands around 3300 cm⁻¹ are associated with the N-H symmetrical stretching vibration, which can be attributed to ammonia (B1221849) from the thermal decomposition of NH₄H₂PO₄. inoe.ro

Assessment of Pyrophosphate and Orthophosphate Structural Units

Raman Spectroscopy for Network Connectivity and Species Identification

Raman spectroscopy is a powerful complementary technique to FTIR for investigating the network connectivity of this compound glasses. scispace.com It is particularly effective for identifying different phosphate species and quantifying the degree of polymerization within the glass structure. arxiv.orgresearchgate.net The Raman spectra provide detailed information on symmetric stretching modes of P-O-P linkages and various phosphate tetrahedral units (Qⁿ). rsc.orgresearchgate.net

Key features in the Raman spectra include a band around 730 cm⁻¹ related to the P–O–P symmetric stretching mode. rsc.org Bands associated with P-F bonds are also observed, with a P-F symmetric stretch near 865 cm⁻¹ and P-F bending modes around 530 cm⁻¹. rsc.org The environment of the tin ions can also be probed, with peaks near 370 cm⁻¹ and 415 cm⁻¹ attributed to Sn-F fragments. rsc.org

Wavenumber (cm⁻¹)AssignmentReference
~370, ~415Sn–F fragments rsc.org
~530P–F bending modes rsc.org
~730P–O–P symmetric stretching rsc.org
~865P–F symmetric stretching rsc.org
~930P–O symmetric stretch of Q⁰ units arxiv.org
1020 - 1050P–O symmetric stretch of Q¹ units scispace.comrsc.org
~1125P–O symmetric stretch of Q² units rsc.orgarxiv.org

Raman spectroscopy is highly sensitive to the different Qⁿ species, where 'n' represents the number of bridging oxygens in a PO₄ tetrahedron. This allows for a detailed characterization of the phosphate network's polymerization. scispace.com

Q⁰ Species (Orthophosphate): These are isolated PO₄ tetrahedra with no bridging oxygens. The symmetric stretching vibration of the P-O bonds in Q⁰ units gives rise to a distinct Raman peak typically observed around 924-930 cm⁻¹. scispace.comarxiv.org The emergence or increased intensity of this band indicates depolymerization of the phosphate network. arxiv.org Sub-optimal melting conditions can result in higher concentrations of these Q⁰ units. scispace.com

Q¹ Species (Pyrophosphate): These are phosphate tetrahedra with one bridging oxygen, forming the end-groups of phosphate chains (dimers). The primary structural feature of many this compound glasses is the pyrophosphate unit. scispace.comlsbu.ac.uk The symmetric stretching vibration of Q¹ units is identified by a strong Raman band in the 1020-1050 cm⁻¹ region. scispace.comrsc.org

Q² Species (Metaphosphate): These tetrahedra have two bridging oxygens and form the middle groups of longer phosphate chains. The presence of Q² units indicates a more polymerized network. scispace.com The symmetric P-O stretch of Q² units is associated with a peak near 1105-1125 cm⁻¹. rsc.orgarxiv.org The intensity of this band decreases as the phosphate chains are broken down, for example, by the addition of network modifiers that decrease the P/O ratio. rsc.orgarxiv.org

The relative intensities of the Q⁰, Q¹, and Q² bands in the Raman spectrum provide a semi-quantitative measure of the glass structure, revealing it to be composed primarily of pyrophosphate (Q¹) chains with smaller concentrations of metaphosphate (Q²) chains and orthophosphate (Q⁰) units depending on composition and synthesis conditions. scispace.comarxiv.org

Effect of Fluorine on P-O-P Bond Depolymerization

The introduction of fluorine into tin phosphate glass networks has a significant impact on their structure, primarily through the depolymerization of the phosphate chains. Fluorine actively breaks the bridging P-O-P bonds that form the backbone of the glass network. lsbu.ac.uk This process leads to the formation of shorter phosphate units, such as monofluorophosphate (PO₃F²⁻) and difluorophosphate (PO₂F₂⁻) groups. lsbu.ac.uk

Spectroscopic studies, including Fourier-transform infrared (FTIR) and Raman spectroscopy, have shown that the glass structure in this compound systems is often composed of pyrophosphate units, which are characterized by Q¹ end groups and a low concentration of more polymerized Q² chains. lsbu.ac.uk The Qⁿ terminology refers to the connectivity of the phosphate tetrahedra, where 'n' is the number of bridging oxygen atoms connecting it to other phosphate tetrahedra. The depolymerization process effectively decreases the average length of the phosphate chains as more fluoride is incorporated, leading to a shift from metaphosphate chains to pyrophosphate dimers. lsbu.ac.uk

This structural change from a more polymerized network to a depolymerized one, with the replacement of strong P-O-P linkages with weaker P-F bonds, influences the physical properties of the glass. lsbu.ac.ukmst.edu For instance, the glass transition temperature (Tg) can be affected by the extent of this depolymerization. lsbu.ac.uk

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the elemental composition and chemical states of atoms within the first few atomic layers of a material. ntu.edu.tw In the context of this compound, XPS provides valuable insights into the bonding environments of phosphorus, oxygen, tin, and fluorine.

Analysis of the high-resolution core level spectra of elements like O 1s, P 2p, and Sn 3d can reveal the presence of different structural bonds, such as P-O-P, Sn-O-P, and metal-fluoride bonds. kfupm.edu.saosti.gov The binding energies of the photoemitted electrons are characteristic of the specific element and its oxidation state, allowing for the identification of various chemical species on the glass surface. For example, asymmetries observed in the core level spectra can indicate the presence of more than one type of bonding environment or valence state for a particular element. kfupm.edu.sa

Deconvolution of P 2p Spectra for Phosphate Group Identification

The binding energy of the P 2p peak is sensitive to the local chemical environment of the phosphorus atom. For instance, different phosphate species such as orthophosphates (PO₄³⁻, Q⁰), pyrophosphates (P₂O₇⁴⁻, Q¹), and metaphosphates (PO₃⁻, Q²) can be distinguished based on their characteristic P 2p binding energies. researchgate.netbris.ac.uk It's important to note that the P 2p spectrum consists of a spin-orbit doublet, P 2p₃/₂ and P 2p₁/₂, which must be accounted for during the deconvolution process. kfupm.edu.saulaval.ca The asymmetry often observed in P 2p spectra can arise from this spin-orbit splitting. kfupm.edu.sa

By analyzing the areas of the deconvoluted peaks, the relative concentrations of the different phosphate groups on the surface of the this compound material can be quantified. This information is crucial for understanding the degree of polymerization of the phosphate network.

Table 1: Representative Binding Energies for Different Phosphate Groups from P 2p XPS Spectra

Phosphate GroupQn DesignationTypical P 2p Binding Energy Range (eV)
Metaphosphate134.0 - 134.5
Pyrophosphate~134.2
OrthophosphateQ⁰Not specified in provided context
Phosphorus Pentoxide-~134.2

Note: The exact binding energies can vary depending on the specific glass composition and instrument calibration. The data presented is a general range based on available literature. researchgate.netulaval.ca

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local atomic structure and dynamics in solid materials. anr.fr It is particularly valuable for characterizing amorphous materials like glasses, where long-range order is absent. For this compound, specific NMR active nuclei can be probed to understand the coordination environments and connectivity of the constituent elements.

¹¹⁹Sn and ¹⁹F NMR for Tin and Fluorine Coordination Environments

¹¹⁹Sn NMR is instrumental in determining the coordination environment and oxidation state of tin atoms. nih.gov The ¹¹⁹Sn isotope is a good candidate for NMR studies due to its natural abundance and sensitivity. nih.gov The chemical shift of ¹¹⁹Sn is highly sensitive to its local environment, allowing for the differentiation between various tin species. nih.govnih.gov For instance, the chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift, is significantly different for Sn(II) and Sn(IV) oxidation states. osti.govresearchgate.net This allows for the quantification of the relative amounts of Sn(II) and Sn(IV) in a sample. osti.gov Furthermore, ¹¹⁹Sn NMR can distinguish between different coordination numbers and geometries of tin, such as SnF₃ and SnF₅ sites in stannous fluoride. researchgate.net

¹⁹F NMR provides critical information about the role of fluorine in the glass network. The ¹⁹F chemical shift can differentiate between fluorine atoms bonded to different cations, for example, F-P, F-Sn, or F-Al bonds. osti.gov This is because the F 1s binding energies are distinct for various metal-fluoride bonds. osti.gov Two-dimensional NMR techniques, such as ¹⁹F{¹¹⁹Sn} Heteronuclear Multiple Quantum Coherence (HMQC), can be used to probe the connectivity between fluorine and tin atoms, revealing details about Sn-F bonding. researchgate.netgrafiati.com

Table 2: Key ¹¹⁹Sn and ¹¹⁹F NMR Parameters for Characterizing this compound

NucleusNMR ParameterInformation Gained
¹¹⁹SnIsotropic Chemical ShiftOxidation state (Sn(II) vs. Sn(IV)), coordination environment
¹¹⁹SnChemical Shift Anisotropy (CSA)Sensitivity to Sn oxidation state
¹⁹FIsotropic Chemical ShiftType of metal-fluoride bond (e.g., P-F, Sn-F)
¹¹⁹Sn-¹⁹FJ-couplingConnectivity and bonding between tin and fluorine
³¹P NMR for Phosphorus Connectivity and Bonding

³¹P NMR is a fundamental technique for elucidating the structure of phosphate-based materials. The ³¹P chemical shift is highly sensitive to the connectivity of the phosphate tetrahedra, making it an excellent tool for determining the Qⁿ distribution (the number of bridging oxygen atoms per phosphate tetrahedron). nih.gov

Different phosphate structural units, such as orthophosphate (Q⁰), pyrophosphate (Q¹), metaphosphate (Q²), and ultraphosphate (Q³), give rise to distinct signals in the ³¹P NMR spectrum. By analyzing the relative intensities of these signals, the degree of polymerization of the phosphate network can be determined. This provides a quantitative measure of the depolymerization effect caused by the incorporation of fluorine or other network modifiers. Solid-state ³¹P NMR studies have been successfully applied to various inorganic phosphates, including synthetic calcium phosphates and tin(II) phosphates, to characterize their structures. nih.govworktribe.com

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique utilized to determine the short-range order in glassy materials by analyzing the oscillations in the X-ray absorption coefficient above an absorption edge. mdpi.comresearchgate.netrsc.org This method provides detailed information about the local atomic environment around a specific element, including coordination numbers and interatomic distances, which are crucial for understanding the structure-property relationships in materials like this compound glasses. mdpi.comresearchgate.netrsc.org The analysis of EXAFS data allows for a precise determination of the local structure within a few angstroms of the absorbing atom. aps.org

In studies of this compound glasses, EXAFS has been employed to elucidate the coordination environment of tin (Sn). Research on glasses with the composition 50SnF₂·(20-x)SnO·30P₂O₅·xEr₂O₃ (where x=0, 0.1, 0.25) revealed that the average coordination number of Sn to oxygen (O) is approximately 1.5. arxiv.org This finding was consistent for both undoped and erbium (Er)-doped samples, suggesting that the addition of the dopant does not significantly alter the local coordination of tin. arxiv.org It is believed that in this compound glass, Sn-F bonds are not predominant and only form in limited numbers to prevent the formation of Sn-O-Sn linkages. arxiv.orgresearchgate.net In some zinc phosphate glass systems containing tin oxide, Mössbauer and X-ray absorption fine structure analyses have indicated that most Sn²⁺ centers exist in a SnO-like coordination state with a coordination number greater than 2. rsc.org

EXAFS is also instrumental in determining the coordination preferences of dopant ions within the glass matrix. For erbium-doped this compound glasses, EXAFS studies at the Er L₃-edge have shown a strong preference for erbium to bond with fluorine (F). arxiv.org In a glass with 0.25 mol% Er₂O₃, the first coordination sphere of Er was found to consist of approximately nine fluorine atoms at an average bond length of 2.292 ± 0.005 Å. arxiv.orgresearchgate.net This preferential Er-F bonding is significant as it influences the glass structure and properties. arxiv.org The tendency for Er to coordinate with F may be attributed to the presence of P-F bonds, which lowers the polarizability of the non-bridging P-O bonds that would otherwise coordinate with the rare-earth ion. arxiv.orgresearchgate.net This is in contrast to some aluminum-containing fluorophosphate (B79755) glasses where preferential Er-O bonding is observed due to the formation of strong Al-F bonds and fewer P-F bonds. arxiv.orgresearchgate.net The addition of Er₂O₃ as a dopant has been shown to strengthen the network connectivity and improve the chemical durability of both phosphate and fluorophosphate glasses. arxiv.orgresearchgate.net

Determination of Average Sn-O Coordination

Elemental and Thermal Analysis

Inductively Coupled Plasma Spectroscopy (ICPS) for Elemental Ratios

Inductively Coupled Plasma Spectroscopy (ICPS), also known as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), is a versatile analytical technique for determining the elemental composition of materials. epa.govrsc.org The method involves introducing a sample into an inductively coupled plasma, which excites the atoms of the elements present. These excited atoms then emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of the element in the sample. researchgate.net This technique is capable of multi-elemental analysis with high sensitivity and is widely used for quantitative elemental analysis. epa.govrsc.org In the context of this compound materials, ICPS can be employed to accurately determine the ratios of constituent elements such as tin (Sn), phosphorus (P), and any dopants present, ensuring the synthesized material conforms to the desired stoichiometry. epa.gov

Energy-Dispersive Spectrometry (EDS) for Compositional Evolution

Energy-Dispersive Spectrometry (EDS or EDX) is a common analytical technique, often coupled with a scanning electron microscope (SEM), used to determine the elemental composition of a sample. bham.ac.ukmdpi.com It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative analysis. bham.ac.ukmdpi.com

In the study of this compound glass fibers, EDS was used to investigate the compositional evolution of the fibers after thermal treatment. researchgate.net The analysis helps in understanding changes in the elemental makeup, such as the loss of certain elements during processing. researchgate.net For instance, research on this compound glass fibers revealed dehydration and a loss of fluorine during thermal treatment. researchgate.net Similarly, in the synthesis of erbium-doped this compound glasses, EDS was utilized to obtain the Sn:P and O:F ratios. arxiv.org

Thermogravimetric Analysis (TGA) for Thermal Decomposition and Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a valuable tool for assessing the thermal stability and decomposition behavior of materials. mdpi.comoszk.hu

TGA studies on this compound glasses have provided insights into their thermal stability. The mass loss observed during TGA can be related to factors such as undermelting and thermal degradation. scispace.com For this compound glasses, increasing the melting time and temperature during synthesis initially improves thermal stability, attributed to the enhanced formation of a stronger Sn-O-P network structure. scispace.com However, excessive temperatures can lead to thermal degradation. scispace.com In one study, TGA results showed that the total mass loss at 550°C and the rate of mass loss both decreased with increasing melting time during synthesis. scispace.com Another investigation on this compound glass fibers demonstrated that a thermal post-treatment at 300°C resulted in excellent thermal stability, with the glass transition temperature (Tg) increasing by 100°C compared to the bulk material. researchgate.net The addition of erbium oxide to tin fluorophosphate glasses has also been shown to improve their thermal stability, as indicated by an increase in the glass transition temperature. arxiv.org

Below is a data table summarizing the TGA results for a LiFePO₄ sample, illustrating the type of data obtained from such an analysis.

Temperature Range (°C)Weight Loss (%)Process
30–1201.1Moisture Loss
120–80019.9Decomposition of Electrolyte
Residue at 800 °C 79.0
Data derived from a study on LiFePO₄ cathode material and is for illustrative purposes. kohan.com.tw

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique utilized to investigate the thermal transitions of this compound materials. This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis provides critical data on key thermal events such as the glass transition temperature (Tg), crystallization temperature (Tx), and melting temperature (Tm). These parameters are crucial for understanding the material's thermal stability, processing window, and structural arrangement.

In the context of this compound glasses, DSC is employed to characterize their response to heating. A typical DSC scan involves heating a small sample at a controlled rate in an inert atmosphere, such as dry nitrogen, to observe endothermic and exothermic events. eag.com The glass transition (Tg) is observed as an endothermic shift in the baseline of the DSC thermogram, representing the temperature at which the amorphous solid transitions into a supercooled liquid state. arxiv.org The crystallization temperature (Tx) is identified by a sharp exothermic peak, indicating the transition from an amorphous to a crystalline state. arxiv.org

Research findings indicate that the thermal properties of this compound glasses are highly sensitive to their composition and synthesis conditions. scispace.com For instance, the molar composition, including the ratio of tin(II) fluoride (SnF2) to tin(II) oxide (SnO) and phosphorus pentoxide (P2O5), significantly influences the Tg. lsbu.ac.ukrsc.org The introduction of fluorine, for example, can lead to the formation of P-F terminal groups, which decreases the degree of polymerization and network connectivity, resulting in a lower Tg. lsbu.ac.uk

Furthermore, the synthesis parameters, such as melting temperature and duration, play a critical role in the final thermal characteristics of the glass. scispace.com Inadequate melting times and temperatures can result in weaker F-Sn and F-P linkages, leading to lower Tg values. scispace.com Conversely, optimized melting conditions promote the formation of more stable Sn-O-P linkages, enhancing the glass stability. scispace.com The thermal stability of the glass can be assessed using the Dietzel thermal stability criterion (ΔT = Tx - Tg). A larger ΔT value generally indicates a greater resistance to crystallization upon heating, which is a desirable property for many applications. arxiv.org

The effect of dopants on the thermal properties of this compound glasses has also been a subject of investigation. For example, doping with erbium oxide (Er2O3) has been shown to increase the glass transition temperature and improve thermal stability. arxiv.org

The following tables present data from various studies on this compound glasses, illustrating the influence of composition and synthesis parameters on their thermal transitions as determined by DSC.

Interactive Data Table 1: Effect of Melting Time on Glass Transition Temperature (Tg)

This table shows the effect of melting time on the glass transition temperature (Tg) of a this compound glass melted at 450°C. scispace.com

Melting Time (minutes)Glass Transition Temperature (Tg) (°C)
15100
20115
25125
30122
35120

Interactive Data Table 2: Thermal Properties of Undoped and Er2O3-Doped Tin Fluorophosphate Glasses

This table summarizes the glass transition temperature (Tg), crystallization temperature (Tx), and thermal stability (Tx – Tg) for undoped and erbium oxide (Er2O3) doped this compound glasses. arxiv.orgresearchgate.net

Sample Composition (mol%)Tg (°C)Tx (°C)Tx – Tg (°C)
50SnF2·20SnO·30P2O5 (undoped)8015575
50SnF2·19.9SnO·30P2O5·0.1Er2O38517085
50SnF2·19.75SnO·30P2O5·0.25Er2O38717588

Interactive Data Table 3: Effect of SnF2 Content on Thermal Properties

This table illustrates how varying the tin(II) fluoride (SnF2) content affects the glass transition temperature (Tg) and softening point (Ts) of this compound glasses. lsbu.ac.uk

SnF2 Content (mol%)Tg (°C)Ts (°C)
40163350
50125310
60106289

Crystallographic Investigations of Tin Fluoride Phosphate Structures

Refinement of Crystal Structures

Accurate determination of crystal structures is paramount for understanding the properties of materials. For tin phosphates, early studies have been enhanced by more recent, high-precision refinements.

The crystal structure of tin(II) hydrogen phosphate (B84403), SnHPO₄, was initially reported in 1971. acs.org However, a subsequent redetermination provided more accurate atomic parameters and a clearer understanding of the bonding environment. acs.orgresearchgate.net This re-evaluation was prompted by the need for higher precision, which was not achievable in earlier studies, partly due to the difficulty in precisely locating lighter atoms in the presence of the heavy tin atom. acs.org

The redetermined structure confirmed that SnHPO₄ crystallizes in the monoclinic space group P2₁/c. researchgate.net The refined unit cell parameters showed slight differences from the original determination, highlighting the improved accuracy. The structure consists of infinite sheets composed of fused SnO₃ and PO₄ groups, which are stacked perpendicular to the b-axis. acs.orgresearchgate.net These sheets are held together by hydrogen bonding. researchgate.netresearchgate.net Specifically, pairs of hydrogen-bonded HPO₄²⁻ ions lie in sheets parallel to the (100) plane, with the tin(II) ions situated in sheets midway between them. iucr.org The distance between the oxygen atoms involved in this hydrogen bonding is approximately 2.52 Å. researchgate.net

Table 1: Comparison of Crystallographic Data for SnHPO₄ Data sourced from multiple crystallographic studies.

ParameterMcDonald & Eriks (1980) researchgate.netBerndt & Lamberg (1971) iucr.org
Space Group P2₁/cP2₁/c
a (Å) 4.596 (2)4.576 (16)
b (Å) 13.625 (2)13.548 (48)
c (Å) 5.824 (2)5.785 (19)
β (°) 98.80 (4)98.41 (7)
Volume (ų) 360.4 (2)354.7
Z 44
R-value 0.0330.105

The crystal structure of tin(II) phosphite (B83602), SnHPO₃, was determined for the first time by McDonald and Eriks in 1980. acs.orgresearchgate.net Unlike SnHPO₄, this compound had not been previously characterized by single-crystal X-ray diffraction. The study revealed that SnHPO₃ also crystallizes in a monoclinic system but with the space group Ic. researchgate.net More recent studies on nanostructured SnHPO₃ have confirmed the monoclinic symmetry, though some analyses use the equivalent C1c1 space group setting. mdpi.com

The structure of SnHPO₃ is remarkably similar to that of SnHPO₄, also featuring infinite sheets built from fused SnO₃ and, in this case, HPO₃ groups. acs.orgresearchgate.net These sheets are stacked perpendicular to the b-axis. researchgate.net However, a key difference is the absence of hydrogen bonding between the sheets in the phosphite structure, unlike the phosphate analogue. researchgate.netresearchgate.net

Table 2: Crystallographic Data for SnHPO₃ Data from the initial structure determination.

ParameterValue (McDonald & Eriks, 1980) researchgate.net
Space Group Ic
a (Å) 4.685 (2)
b (Å) 12.296 (5)
c (Å) 6.165 (3)
β (°) 99.70 (5)
Volume (ų) 350.1 (2)
Z 4
R-value 0.035

Redetermination of Sn(II) Hydrogen Phosphate (SnHPO₄) Crystal Structure

Bonding and Coordination Environment Analysis

The refined structural data allow for a detailed analysis of the bonding and coordination environments within these tin compounds, revealing characteristic features of Sn(II) chemistry.

In both SnHPO₄ and SnHPO₃, the tin(II) atom exhibits a characteristic trigonal pyramidal coordination with oxygen atoms. acs.orgresearchgate.netresearchgate.net The three nearest oxygen atoms form the base of a pyramid, with the tin atom at the apex. researchgate.netresearchgate.netresearchgate.net This SnO₃ pyramidal geometry is a common feature in many tin(II) compounds containing highly electronegative ligands like oxygen, arising from the stereochemically active 5s² lone pair of electrons on the Sn(II) ion. acs.orgnih.gov This lone pair occupies a volume in the coordination sphere opposite the bonded ligands. nih.gov In SnHPO₄, each tin ion has a total of eight oxygen neighbors from six different phosphate ions, but only three are at close distances, forming the primary coordination pyramid. iucr.org

The precise measurement of interatomic distances and angles is crucial for describing the coordination polyhedra. In the SnO₃ pyramids of SnHPO₄ and SnHPO₃, the Sn-O bond lengths and O-Sn-O angles show distinct values that reflect their structural environments. researchgate.net The average Sn-O bond distance is slightly longer in the phosphate compared to the phosphite. researchgate.netresearchgate.net Conversely, the average O-Sn-O bond angle is wider in the phosphite. researchgate.netresearchgate.netresearchgate.net These differences in the SnO₃ pyramid geometry are subtle but significant indicators of the influence of the respective phosphate and phosphite groups on the tin coordination environment. researchgate.net

Table 3: Average Interatomic Distances and Bond Angles in SnO₃ Pyramids

CompoundAverage Sn-O Distance (Å)Average O-Sn-O Angle (°)
SnHPO₄ 2.27 researchgate.netresearchgate.net79.0 researchgate.netresearchgate.net
SnHPO₃ 2.19 researchgate.netresearchgate.net84.4 researchgate.netresearchgate.net

In addition to the primary Sn-O bonds, NMR studies have been employed to determine proton distances, which are difficult to ascertain with X-ray diffraction due to the low scattering power of hydrogen, especially in the presence of heavy atoms like tin. researchgate.networktribe.com These studies measured the internuclear distance between phosphorus and hydrogen to be 1.42 Å in SnHPO₃ and 2.05 Å in SnHPO₄. researchgate.networktribe.com

The arrangement of coordination polyhedra in tin fluoride (B91410) phosphates gives rise to larger structural motifs. As established, the structures of SnHPO₄ and SnHPO₃ are dominated by two-dimensional Sn-O-P networks , where SnO₃ pyramids are fused with PO₄ or HPO₃ tetrahedra to form infinite sheets. acs.orgresearchgate.netresearchgate.net These layered structures are a recurring motif in tin phosphate chemistry. csulb.eduacs.org

In compounds that explicitly contain fluoride, such as tin trifluorophosphate (Sn₃F₃PO₄), different structural motifs emerge. The crystal structure of Sn₃F₃PO₄, which crystallizes in the rhombohedral space group R3, is characterized by the presence of helical –Sn–F– chains . researchgate.net These helical chains are interconnected by phosphate (PO₄) groups, forming a robust three-dimensional framework. researchgate.net The formation of such helical chains is a notable structural feature in the design of noncentrosymmetric solids and has been observed in various inorganic-organic hybrid materials and other tin fluoride compounds. nih.govmdpi.comnorthwestern.edu


Investigation of Hydrogen Bonding Networks within Layered Structures

Hydrogen bonding plays a significant role in the structural assembly of certain crystalline tin fluoride phosphate-related compounds, particularly those with layered architectures. In materials containing hydroxyl (-OH) groups, these bonds dictate the interconnection between layers.

A key example is found in the basic tin(II) fluoride, Sn₉F₁₃O(OH)₃ · 2H₂O, a compound synthesized during experiments mimicking the reaction of stannous fluoride with dentin surrogates. researchgate.net Its crystal structure is characterized by bilayers. Within these bilayers, unsymmetrical, protic-aprotic monolayers are connected to each other on their protic sites through -OH···F- hydrogen bonds. researchgate.net The hydrogen atom from the hydroxyl group forms a hydrogen bond with an oxygen atom of the PO₄ group. researchgate.net This interaction, alongside weak secondary Sn···F-bonds that hold the bilayers together, is crucial for the three-dimensional stability of the crystal. researchgate.net

Theoretically, fluorine's high electronegativity makes it a prime candidate for forming robust hydrogen bonds with NH₄⁺, which can influence surface electronic structure and conductivity. pnas.org In layered double hydroxides, the absorption peak for the hydroxyl group is observed to shift to a lower wavenumber, indicating that hydrogen bonding occurred with interlayer anions and layer-bounded OH⁻. mdpi.com While not directly involving this compound, these findings underscore the fundamental importance of fluoride-based hydrogen bonding in layered inorganic materials. pnas.orgmdpi.com

Crystallographic Studies of Doped Systems

The introduction of dopant ions, particularly rare earth elements, into a tin fluorophosphate (B79755) glass matrix induces significant structural modifications. These changes are pivotal for tailoring the material's optical and thermal properties for applications such as optical amplifiers and lasers. arxiv.org

The addition of rare earth ions like Erbium (Er³⁺), typically in the form of Er₂O₃, substantially alters the glass network of tin fluorophosphates. arxiv.org Studies on glasses with the composition 50SnF₂·(20-x)SnO·30P₂O₅·xEr₂O₃ show that doping strengthens the network connectivity, leading to improved chemical durability and thermal stability. arxiv.orgresearchgate.net

One of the key structural changes observed via Raman spectroscopy upon the addition of Er₂O₃ is the emergence of a band near 930 cm⁻¹, which is assigned to the symmetric stretching of isolated orthophosphate (Q⁰) tetrahedra. arxiv.org This indicates that the dopant modifies the phosphate chain network.

This structural reinforcement is reflected in the material's thermal properties. The glass transition temperature (T_g) increases with the addition of erbium. For instance, an undoped glass with a T_g of ~80°C sees an increase to ~87°C when doped with 0.25 mol% Er₂O₃. arxiv.orgarxiv.org This increase in T_g suggests a more rigid glass structure is attained with the incorporation of Er³⁺ ions. researchgate.net Furthermore, the thermal stability, often evaluated by the Dietzel criterion (T_x−T_g), improves with Er³⁺ doping, which is beneficial for processes like optical fiber drawing. arxiv.orgoptica.org

Table 1: Thermal Properties of Undoped and Er³⁺-Doped Tin Fluorophosphate Glasses arxiv.org
Sample Composition (mol%)Glass Transition Temp. (T_g) (°C)Crystallization Onset Temp. (T_x) (°C)Thermal Stability (T_x - T_g) (°C)
50SnF₂·20SnO·30P₂O₅ (Undoped)8015575
50SnF₂·19.9SnO·30P₂O₅·0.1Er₂O₃8516580
50SnF₂·19.75SnO·30P₂O₅·0.25Er₂O₃8717285

Crystallographic investigations using techniques like Extended X-ray Absorption Fine Structure (EXAFS) reveal detailed information about the local environment of dopant ions. In erbium-doped tin fluorophosphate glasses, there is a clear preferential coordination between the erbium ions (Er³⁺) and fluorine (F⁻) anions. arxiv.org

EXAFS data for Er₂O₃-doped glasses show that the first coordination sphere of an erbium ion is composed of approximately 9 fluorine atoms at an average bond length of 2.292 ± 0.005 Å. arxiv.orgarxiv.org This high coordination number with fluorine is consistent with observations in other fluoride-based glass hosts, where Er³⁺ coordination can reach up to 10. arxiv.orgfibopt.ru This preference is attributed to the formation of P–F bonds in the glass matrix, which lowers the polarisability of the non-bridging P–O bonds that would otherwise coordinate with the rare earth ion. arxiv.org This strong interaction with fluorine distinguishes it from other systems, such as Al-containing fluorophosphate glasses, where Er bonding with oxygen is more common. arxiv.org The preferential coordination with fluorine is also observed for other rare-earth ions, such as Yb³⁺, in similar fluorophosphate glass systems. usp.br

Table 2: Coordination Environment of Er³⁺ in Doped Tin Fluorophosphate Glass arxiv.orgarxiv.org
Dopant IonCoordinating AtomCoordination NumberAverage Bond Length (Å)
Er³⁺F~92.292 ± 0.005

Computational Modeling and Theoretical Insights into Tin Fluoride Phosphate

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are foundational to modern computational materials science. science.gov These methods solve the quantum mechanical equations governing the behavior of electrons in a material, allowing for the prediction of a wide range of properties from the ground up, without empirical parameters.

DFT calculations are instrumental in determining the electronic structure of materials, which includes the arrangement of electron energy levels into bands and the nature of the chemical bonds. aip.orgosti.gov For a complex material like tin fluoride (B91410) phosphate (B84403), understanding the electronic structure is key to predicting its electrical conductivity, optical properties, and chemical stability.

In related tin-containing phosphate systems, such as tin-doped zinc phosphate glasses, first-principles studies have been used to investigate the structural and electronic properties. dntb.gov.ua Computational studies on stannous fluoride (SnF₂) have revealed that the Sn-F bonds are short and covalent in nature. researchgate.net The stereochemically active lone pair of the Sn(II) atom is shown to distort the geometry of the fluoride complexes. researchgate.net This suggests that in a tin fluoride phosphate structure, the bonding would be a complex interplay of ionic and covalent interactions between tin, fluorine, phosphorus, and oxygen.

DFT calculations can provide detailed information about the partial density of states (PDOS), which breaks down the total electronic states into contributions from each element and orbital (s, p, d). This allows for a detailed characterization of the bonding. For instance, in arsenate apatites, a related phosphate-containing material, the Ca-O bond is formed by interactions between Ca 3d-O 2p and Ca 4s-O 2p orbitals. aip.org A similar analysis for this compound would reveal the specific orbital interactions governing its structure.

Table 1: Illustrative Data from DFT Analysis of a Hypothetical this compound Structure

Bond Bond Length (Å) Bond Character Contributing Orbitals
Sn-F ~2.04 Covalent Sn (s, p), F (p)
Sn-O ~2.10 Iono-covalent Sn (s, p), O (p)

Note: This table is illustrative and based on data from related compounds like stannous fluoride and phosphate glasses. researchgate.net The exact values for this compound would require specific DFT calculations.

Real materials are never perfectly crystalline and contain various defects that can significantly influence their properties. Computational modeling is a powerful tool for studying these imperfections. academie-sciences.fr

Intrinsic Defects: These are imperfections involving the constituent atoms of the material, such as vacancies (a missing atom), interstitials (an extra atom in a non-lattice site), and anti-site defects (atoms in the wrong lattice site).

Extrinsic Defects: These involve foreign atoms (dopants or impurities). In this compound, this could include other metal ions substituting for tin or other anions substituting for fluoride or the phosphate group.

Studies on fluoride-phosphate glasses have shown that both intrinsic and extrinsic defects can be induced by radiation. academie-sciences.frresearchgate.net In tin-doped phosphate and silicate (B1173343) glasses, Sn²⁺ ions can be photo-oxidized by UV radiation, leading to changes in the material's optical absorption. academie-sciences.fracademie-sciences.fr DFT calculations can be used to determine the formation energies of these various defects, their stable charge states, and their impact on the electronic structure. For example, calculations on phosphorus-doped tin oxide (SnO₂) have been used to understand how extrinsic phosphorus defects alter the material's conductivity. rsc.org

A crucial application of computational modeling is the simulation of spectroscopic data, which provides a direct link between theoretical models and experimental results. rsc.orgresearchgate.net Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Raman spectroscopy are powerful probes of local atomic structure and bonding.

The FDMNES code is a tool used for simulating X-ray absorption spectra, such as NEXAFS. wikipedia.orgncl.ac.uk It can be used to calculate the absorption cross-section of photons around the ionization edge of a specific element. wikipedia.org This technique is highly sensitive to the local coordination environment and electronic structure of the absorbing atom. rsc.org

FDMNES simulations, which often employ DFT, have been successfully used to model the fluorine and calcium K-edge NEXAFS spectra in materials like calcium fluoride (CaF₂) and fluorapatite (B74983). rsc.orgrsc.org By comparing simulated spectra for different proposed atomic structures with experimental data, the most likely local structure can be identified. For this compound, FDMNES could be used to simulate the NEXAFS spectra at the Sn, P, F, and O K-edges to validate structural models obtained from DFT.

While standard DFT is a ground-state theory, Time-Dependent Density Functional Theory (TDDFT) is an extension that allows for the calculation of excited-state properties and electronic spectra. cp2k.orgscience.govscience.gov TDDFT can provide more accurate descriptions of the electronic transitions that give rise to features in spectroscopic measurements.

In the context of simulating NEXAFS spectra, TDDFT can be used to apply corrections to the calculations, leading to better agreement with experimental results. rsc.org This enhanced accuracy is particularly important for interpreting complex spectra where multiple electronic transitions may overlap. acs.org

Table 2: Key Computational Parameters for Spectroscopic Simulations

Technique Key Input Parameters Typical Output Purpose in this compound Study
FDMNES Atomic coordinates, cluster size, exchange-correlation potential X-ray absorption spectrum (e.g., NEXAFS) Determine local coordination and bonding around Sn, P, F, and O atoms. rsc.orgwikipedia.org

| TDDFT | Ground-state electronic structure, number of excited states | Excitation energies, oscillator strengths | Refine simulated spectra for higher accuracy and detailed peak assignment. cp2k.orgacs.org |

Simulation of Spectroscopic Data (e.g., NEXAFS, Raman) for Structural Validation

Finite Difference Method Near Edge Structure (FDMNES) Simulations

Molecular Dynamics and Simulation of Interfacial Phenomena

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time evolution of a system of atoms or molecules. mdpi.com This allows for the investigation of dynamic processes and phenomena that occur over longer time scales, such as diffusion and interfacial reactions. nih.govsmu.edu

Ab initio MD, where the forces between atoms are calculated on-the-fly using DFT, provides a highly accurate way to simulate the behavior of materials. nih.gov For this compound, MD simulations could be used to:

Simulate the glass formation process: By cooling a molten liquid of the constituent elements, one can computationally generate a model of the amorphous glass structure.

Study ion diffusion: This is particularly relevant for applications where this compound might be used as an ion-conducting material.

Investigate interfacial behavior: MD can model the interface between this compound and another material (e.g., a metal electrode or a biological tissue). mdpi.comresearchgate.net This is crucial for understanding adhesion, wetting, and chemical reactions that occur at the interface.

For example, MD simulations of fluorinated phosphate-based bioactive glasses have shown that the incorporation of fluorine decreases the network connectivity by replacing bridging oxygen atoms. nih.gov A similar study on this compound would provide invaluable insights into how the material would behave and interact with its environment in various applications.

Theoretical Investigations of Fluorapatite Layer Formation on Hydroxyapatite (B223615)

Theoretical studies have explored the formation of fluorapatite (FA) layers on hydroxyapatite (HA) surfaces, a process of significant interest in dental applications and biomaterial design. nih.govmdpi.com Density functional theory (DFT) calculations have been employed to investigate the structural and electronic properties of both fluorapatite and hydroxyapatite. These calculations confirm the hexagonal crystal structures of both minerals and show that the apatite structure is ionic, with phosphate groups acting as polyanions. acs.org

The substitution of hydroxyl groups in hydroxyapatite with fluoride ions to form fluorapatite or hydroxyfluorapatite is a key area of investigation. mdpi.com Computational models have shown that an increase in fluoride content leads to an increase in the density of the apatite structure. mdpi.com The formation of fluorapatite is thermodynamically favorable under certain conditions, and theoretical models help to elucidate the energetic landscape of these transformations. acs.orgmdpi.com Studies have shown that the replacement of F- ions in fluorapatite by Cl- is a highly endothermic process, highlighting the stability of the fluorapatite structure. acs.org The presence of fluoride can also influence the morphology and crystallinity of the resulting apatite layers. nih.gov

Modeling Ion Diffusion and Exchange Processes at Interfaces

Two primary models describe the dissolution process: the diffusion-controlled model and the kinetically controlled model. wjgnet.com The diffusion-controlled model considers the concentration gradient within a diffusion layer at the material's surface, while the kinetically controlled model focuses on the chemical potential gradient of ions between the apatite surface and the bulk solution. wjgnet.com For the dissolution of hydroxyapatite, a two-stage model has been proposed, involving the transfer of ions from the crystal surface to the adjacent solution, followed by their diffusion into the bulk solution. royalsocietypublishing.org

Ion exchange is another significant process at apatite interfaces. bohrium.comscispace.com This can occur through solid-state diffusion or, more commonly in aqueous environments, via an interface-coupled dissolution-precipitation mechanism. bohrium.com This latter mechanism involves the dissolution of the original mineral and the simultaneous precipitation of a new phase at the interface. bohrium.com The rate of these processes is influenced by factors such as temperature, ion size, crystal size, and the porosity of the material. scispace.com For instance, the fluoridation of hydroxyapatite is a relatively fast reaction. scispace.com

Computational Exploration of Reactivity and Mechanisms

Computational chemistry provides a powerful lens through which to examine the reactivity of phosphate compounds and the intricate mechanisms of reactions involving them.

Quantum Mechanical (QM) and Combined QM/MM Approaches for Reaction Pathways

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are essential for studying the reaction pathways of phosphate-containing systems. nih.govrsc.orgnih.gov QM methods, such as density functional theory (DFT), are used to accurately describe the electronic structure of the reactive "active site," where bond-breaking and bond-forming events occur. nih.gov For larger systems, like enzymes, QM/MM approaches are employed, where the reactive core is treated with QM and the surrounding environment is described by a more computationally efficient molecular mechanics (MM) force field. nih.govnih.govarxiv.org

These computational techniques allow researchers to map out the minimum energy pathways (MEPs) for chemical reactions, identifying transition states and intermediates. nih.govnih.gov For example, QM/MM studies on DNA polymerases have revealed different possible deprotonation routes for the incoming nucleotide during the polymerization reaction. nih.gov Similarly, investigations into phospholipase A2 have utilized QM/MM methods to elucidate the reaction mechanism of phospholipid hydrolysis. rsc.org The accuracy of these calculations is highly dependent on the level of theory used and the size of the QM region. rsc.orgnih.gov

Theoretical Predictions of Thermochemical and Kinetic Parameters

Computational methods are not only used to determine reaction pathways but also to predict important thermochemical and kinetic parameters. researchgate.netacs.org Thermochemical properties such as heats of formation, Gibbs free energy, and entropy can be calculated, providing insights into the stability and spontaneity of reactions. uoregon.edu Kinetic parameters, including activation energies, can also be determined, which are crucial for understanding reaction rates. acs.org

For instance, in the study of CO oxidation on a silver surface, DFT calculations were used to determine the activation energies for the reaction with both molecular and atomic oxygen. acs.org In the context of industrial processes, such as wet-process phosphoric acid production, thermodynamic modeling using formalisms like Pitzer's can predict the behavior of highly saline and complex aqueous systems, helping to understand and mitigate issues like mineral deposition. researchgate.net The development of kinetic models, often based on Transition State Theory, allows for the simulation of reaction rates under various conditions. researchgate.net

Computational Assessment of Phosphoryl Transfer Enzyme Mechanisms using Metal Fluoride Analogues

Metal fluoride complexes, such as those of aluminum (AlF₄⁻) and magnesium (MgF₃⁻), serve as excellent mimics of the transition states of phosphoryl transfer reactions catalyzed by enzymes. nih.govnih.govresearchgate.net These analogues have been instrumental in both structural and computational analyses of a wide range of enzymes, including kinases, phosphatases, and mutases. nih.govnih.govchem-soc.si

Quantum mechanical (QM) computations have validated the use of these metal fluoride complexes as reliable models for the true transition states. nih.govnih.gov These calculations have shown that the metal fluoride complexes exhibit similar bond lengths, coordination geometries, and hydrogen-bonding networks to the predicted trigonal bipyramidal transition state of phosphoryl transfer. nih.govnih.gov QM/MM studies have further refined our understanding of these enzymatic mechanisms, allowing for the investigation of the role of the enzyme environment in catalysis. osti.govmdpi.com For example, in phosphoserine phosphatase, QM/MM calculations have favored a dissociative mechanism involving a trigonal-planar metaphosphate-like transition state. osti.govmdpi.com

Application of Machine Learning in Materials Characterization

Machine learning (ML) is an emerging and powerful tool in materials science, offering new avenues for the characterization and prediction of material properties. mdpi.com In the context of phosphate materials, ML models are being developed to accelerate the discovery of new materials and to understand the complex relationships between synthesis parameters and material performance. researchgate.netrsc.org

For instance, ML has been used to predict the structures of new double phosphate materials with potential applications in bone engineering. researchgate.net By screening structural databases and applying chemical knowledge, promising candidate materials can be identified for subsequent experimental synthesis and characterization. researchgate.net In another application, ML models have been employed to predict the viscosity of complex mixtures containing tri-n-butyl phosphate, which is crucial for process optimization in industrial applications. mdpi.com Furthermore, ML interatomic potentials (MLIPs) are being used in molecular dynamics simulations to investigate the nucleation and aggregation mechanisms of calcium phosphate, providing insights that are relevant to both biomaterial synthesis and biomineralization processes. nih.gov The use of ML can help identify the most significant factors influencing material properties, saving considerable time and resources in experimental investigations. rsc.orgnih.gov

Classification and Interpretation of Spectroscopic Datasets

Computational methods are crucial for deciphering the complex spectroscopic data obtained from this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Raman, and Fourier-transform infrared (FTIR) spectroscopy provide a wealth of information about the local atomic environments, but assigning specific spectral features to structural motifs can be challenging. Theoretical modeling provides the necessary framework for these assignments.

FTIR and Raman spectroscopy have been used to assess the structure of this compound glasses, indicating a pyrophosphate structure primarily composed of Q¹ end groups with a smaller concentration of Q² polymeric chains. lsbu.ac.uk The evolution of vibrations related to NH and P-OH in the spectra shows that specific melting times and temperatures are needed for the decomposition of precursors to form the P₂O₅ necessary for glass formation. lsbu.ac.uk Changes in Raman spectra, such as the emergence of a band near 930 cm⁻¹, are consistent with the depolymerization of the phosphate chain and the formation of isolated orthophosphate Q⁰ tetrahedra. arxiv.org

Periodic plane-wave density-functional theory (DFT) calculations, particularly using the gauge-including projector-augmented wave (GIPAW) method, have proven effective in predicting NMR parameters. nih.gov For instance, DFT can predict the ¹¹⁹Sn and ¹⁹F NMR chemical shifts for different tin oxidation states (Sn(II) vs. Sn(IV)) and coordination environments. nih.gov These calculated values serve as a benchmark, allowing for the confident assignment of experimental NMR signals. This is particularly important for distinguishing between different tin species and identifying impurities, such as Sn(IV) fluoride in a SnF₂ sample. nih.gov The ¹¹⁹Sn chemical shift anisotropy (CSA) is notably sensitive to the tin oxidation state, with calculations and experiments showing that Sn(II) exhibits a much larger CSA than Sn(IV). nih.gov

Correlated spectroscopic studies, combining techniques like NMR, Raman, and Electron Paramagnetic Resonance (EPR), provide a comprehensive picture of the glass structure. researchgate.netresearchgate.net In fluoroaluminate phosphate glasses, for example, ¹⁹F MAS NMR can differentiate between terminal fluorine bonded to phosphorus (P–F) or aluminum (Al–F) and bridging fluorine species (Al–F–Al). researchgate.net The analysis of these combined spectroscopic techniques has shown that P-F bonding occurs in sodium aluminum fluorophosphate (B79755) (NAPF) glasses but not in FP (fluoride phosphate) glasses containing alkali earth metals. researchgate.net

Table 1: Interpretation of Spectroscopic Data for this compound Systems
Spectroscopic TechniqueObserved FeatureStructural InterpretationSupporting Evidence/MethodReference
Raman SpectroscopyBand near 930 cm⁻¹Symmetric stretch of isolated orthophosphate (Q⁰) tetrahedraEmergence of band upon addition of Er₂O₃ dopant arxiv.org
Raman SpectroscopyBand near 1125 cm⁻¹Associated with Q² phosphate unitsDecrease in intensity with Er₂O₃ addition, indicating depolymerization arxiv.org
Raman SpectroscopyBand near 860 cm⁻¹P–F bond vibrationBand narrows with Er addition but intensity is stable arxiv.org
¹¹⁹Sn Solid-State NMRLarge Chemical Shift Anisotropy (CSA)Indicates Sn(II) oxidation stateComparison with SnF₄ (Sn(IV)) which has a small CSA nih.gov
¹⁹F Solid-State NMRChemical shifts ~100 ppm more positive than SnF₄Characteristic of SnF₂ (Sn(II)) environmentDFT/GIPAW computational predictions nih.gov
FTIR/Raman SpectroscopyVibrations corresponding to Q¹ and Q² unitsPyrophosphate structure with end groups (Q¹) and polymeric chains (Q²)Analysis of glass structure evolution during synthesis lsbu.ac.uk

Predictive Modeling of Material Properties based on Structural Features

Theoretical models are powerful tools for predicting the macroscopic properties of this compound based on its atomic-scale structural features. By understanding these correlations, materials can be designed with tailored properties for specific applications.

One key area of predictive modeling is the simulation of ion transport, which is critical for applications like solid-state batteries. nih.gov Computational techniques such as Bond Valence Site Energy (BVSE) mapping can model the energy landscapes for ion migration, effectively predicting the pathways for lithium or sodium ion conduction within the crystal structure. nih.gov This method allows for the rapid screening of different fluoride phosphate compositions to identify those with optimal ionic conductivity. nih.gov

The mechanical properties of fluorophosphate glasses can also be predicted computationally. researchgate.net The elastic constants of the glass, for instance, can be calculated from theoretically predicted longitudinal and transversal sound velocities. These predicted values can then be compared with experimental data and correlated with specific structural features of the glass network, such as the degree of polymerization and the types of chemical bonds present. researchgate.net This approach can also help identify potential defects in the glass structure by comparing experimental and simulated data. researchgate.net

Furthermore, computational models can predict how changes in composition and synthesis affect thermal properties. For example, the glass transition temperature (Tg) is strongly influenced by the structure of the glass network. The introduction of fluorine can break P-O-P bonds, leading to depolymerization of the phosphate network. lsbu.ac.uk This structural change, which can be modeled, is directly linked to a lower Tg. lsbu.ac.ukeuropa.eu Similarly, the addition of network modifiers or dopants like Er₂O₃ can alter the phosphate chain connectivity, leading to a predictable increase in Tg. arxiv.org Research has shown that controlling the tin fluoride content in phosphate glass can reduce the Tg to as low as 105°C. europa.eu In one study, the Tg of an undoped this compound glass increased from ~80°C to ~87°C when doped with 0.25 mol% Er₂O₃, a change attributed to structural modifications. arxiv.org

Table 2: Predictive Links Between Structural Features and Material Properties
Structural FeaturePredicted Material PropertyComputational/Theoretical MethodReference
Ion diffusion pathways and energy barriersIonic ConductivityBond Valence Site Energy (BVSE) Mapping nih.gov
Longitudinal and transversal sound velocitiesElastic Modulus / Elastic ConstantsSimulation of acoustic properties researchgate.net
Degree of P-O-P network polymerizationGlass Transition Temperature (Tg)Structural analysis correlated with thermal measurements (DSC) lsbu.ac.ukarxiv.org
Bonding environment (e.g., Sn-O-P vs. F-Sn linkages)Thermal Stability / Chemical DurabilityCorrelation of spectroscopic data (FTIR, Raman) with TGA results lsbu.ac.uk
Coordination numbers of cations (e.g., Sn, Er)Dopant Solubility / Optical PropertiesExtended X-ray Absorption Fine Structure (EXAFS) data analysis arxiv.org

Mechanistic Studies of Chemical Reactions Involving Tin Fluoride Phosphate

Electrochemical Reaction Mechanisms

The electrochemical behavior of tin-based compounds, including tin fluoride (B91410) phosphate (B84403), is of significant interest for applications in energy storage, particularly as anode materials in lithium-ion batteries. The underlying mechanisms involve complex conversion and alloying reactions.

Lithium Insertion and Reaction Pathways in Mesoporous Tin Phosphate Anodes

Mesoporous tin phosphate (SnP₂O₇) has been investigated as a potential anode material due to its unique structural properties. usm.my The mesoporous framework provides a large surface area for reaction with lithium and helps to accommodate the volume changes that occur during charging and discharging cycles. scientific.net

Upon the initial insertion of lithium into a mesoporous tin phosphate anode, an irreversible reduction reaction takes place. usm.my This process involves the breakdown of the tin phosphate structure to form metallic tin (Sn) and a lithium phosphate matrix. usm.myresearchgate.net Studies using cyclic voltammetry have identified cathodic peaks around 1.10 V and 0.69 V (vs. Li/Li⁺) that correspond to this irreversible reduction. scientific.netresearchgate.net This initial reaction is responsible for a significant irreversible capacity loss, which can be as high as 78% in the first cycle. usm.my The formation of an inactive Li₄P₂O₇ matrix is also observed, which is believed to help buffer the volume changes in subsequent cycles. rsc.org

The proposed mechanism for this initial irreversible reaction can be summarized as follows:

First, SnP₂O₇ is reduced to form irreversible lithium phosphate phases, such as Li₃PO₄ and/or LiPO₃, along with partially reduced tin phosphate (Sn₀.₅PO₃). researchgate.net

Subsequently, the metastable Sn₀.₅PO₃ is further reduced to metallic tin particles at a lower potential. researchgate.net

This irreversible process leads to the in-situ formation of a nanocomposite structure where metallic tin particles are embedded within an amorphous lithium phosphate matrix. researchgate.net

Following the initial irreversible reduction, the metallic tin nanoparticles formed can reversibly alloy and de-alloy with lithium. usm.my This reversible process is the basis for the rechargeability of tin-based anodes. usm.myfrontiersin.orgnih.gov The alloying reaction forms various lithium-tin (LiₓSn) alloys, with a theoretical maximum lithium uptake corresponding to Li₄.₄Sn. frontiersin.orgnih.gov The de-alloying process occurs during the charging phase, where lithium is extracted from the LiₓSn alloy.

Cyclic voltammetry studies show a pair of redox peaks corresponding to this reversible reaction. The alloying of lithium with tin (lithiation) is typically observed at potentials around 0.18 V to 0.19 V, while the de-alloying process (delithiation) is seen at approximately 0.52 V to 0.54 V. usm.myscientific.netresearchgate.net The stability of this alloying/de-alloying process is crucial for the long-term cycling performance of the electrode. However, the large volume changes associated with the formation and dissolution of LiₓSn alloys can lead to pulverization of the active material and loss of electrical contact, resulting in capacity fading over time. frontiersin.orgnih.govrsc.org

Irreversible Reduction to Lithium Phosphate and Metallic Tin

Electrochemical Performance of Tin Fluoride Phosphate as Electrode Material

This compound has been explored as an electrode material, often in the form of a glass or as a component in composite electrodes, for lithium-ion batteries. The introduction of fluoride into the phosphate glass structure can enhance electrochemical performance. researchgate.net

Research on mesoporous tin phosphate (SnP₂O₇) has demonstrated its potential as an anode material. usm.myscientific.net When calcined at 400°C, it exhibited an initial reversible capacity of 265 mAh/g and maintained a capacity of 188 mAh/g after 10 cycles. usm.my Another study on mesoporous SnP₂O₇ reported a higher reversible discharge capacity of 738 mAh/g in the second cycle, retaining 461 mAh/g after ten cycles. scientific.net The mesoporous structure is credited with providing a larger surface area for reaction and mitigating the effects of volume changes during cycling. scientific.net

In fluorophosphate (B79755) glasses, the addition of F⁻ ions has been shown to improve the cycle performance and capacity. researchgate.net A cell with a fluorophosphate glass anode demonstrated good cycling performance, retaining a high specific capacity of over 270 mAh g⁻¹ for 1000 cycles at a current density of 500 mA g⁻¹. researchgate.net The presence of a phosphate-based coating on tin dioxide (SnO₂) has also been found to improve electrochemical performance and capacity retention. sci-hub.se

The electrochemical performance of these materials is influenced by factors such as particle size, crystallinity, and the presence of a conductive matrix. rsc.orgsci-hub.se For instance, nanostructured tin dioxide electrodes have shown excellent electrochemical behavior. sci-hub.se The table below summarizes some of the reported electrochemical performance data for tin phosphate-based materials.

MaterialInitial Reversible Capacity (mAh/g)Capacity after 10 Cycles (mAh/g)Coulombic Efficiency (%)Reference
Mesoporous Tin Phosphate (SnP₂O₇)265188- usm.my
Mesoporous Tin Phosphate (SnP₂O₇)738 (2nd cycle)461- scientific.net
Fluorophosphate Glass>270 (after 1000 cycles at 500 mA g⁻¹)-- researchgate.net

Solid-State Transformation and Degradation Processes

The stability of this compound, particularly in glassy forms, is influenced by thermal conditions, which can lead to structural transformations and degradation.

Thermal Decomposition and Dehydration Mechanisms in Glass Networks

The synthesis of this compound glasses often involves a melting process where the raw materials react and form a glass network. scispace.com The structure of these glasses is typically based on pyrophosphate units. scispace.com During the synthesis of a glass with the molar composition 50 mol% SnF₂, 20 mol% SnO, and 30 mol% P₂O₅, it was found that a critical melting time and temperature are necessary for the decomposition of precursor materials like NH₄H₂PO₄ to produce sufficient P₂O₅ for glass formation. scispace.com

During heating, SnF₂ and the P₂O₅ formed from the decomposition of the precursor create a low-temperature melt, which then helps to dissolve the higher melting point SnO. scispace.com The fluorine in the melt plays a crucial role by breaking P-O-P bonds, leading to depolymerization of the phosphate network. scispace.com

Thermal post-treatment of this compound glass fibers has been shown to cause dehydration and a loss of fluorine. researchgate.net This process results in a more rigid and crosslinked glass network, which leads to enhanced thermal stability and an increase in the glass transition temperature (Tg). researchgate.net For example, the Tg of thermally treated fibers increased by 100°C compared to the bulk material. researchgate.net Inadequate melting times and temperatures during synthesis can result in lower Tg values due to the formation of weaker F-Sn and F-P linkages. scispace.com Conversely, improved miscibility of SnO in the melt with sufficient melting leads to stronger Sn-O-P linkages and enhanced glass stability. scispace.com

Influence of Fluorine on Glass Network Connectivity and Depolymerization

The incorporation of fluorine, typically through tin(II) fluoride (SnF2), into a phosphate glass network fundamentally alters its structure and properties. lsbu.ac.uk Phosphate glasses possess a polymeric structure based on tetrahedral phosphate anions (PO₄³⁻) linked by bridging oxygen atoms (P-O-P). lsbu.ac.uklsbu.ac.uk When fluorine is introduced, it acts as a potent network modifier by replacing these bridging oxygens to form terminal, non-bridging P-F or P-O₃F groups. lsbu.ac.uklsbu.ac.uk

Table 1: Effect of Tin Fluoride Content on Glass Transition (Tg) and Softening (Ts) Temperatures

Glass Composition (mol%)Tg (°C)Ts (°C)
50SnO-50P₂O₅ (0% SnF₂)163350
20SnF₂-30SnO-50P₂O₅135325
40SnF₂-10SnO-50P₂O₅121303
60SnF₂-0SnO-40P₂O₅106289
This table is based on data from a study on this compound glasses, illustrating the direct impact of increasing SnF₂ content on thermal properties. lsbu.ac.uk

The depolymerization effect is crucial for creating low-melting-point glasses, as fewer cross-linkages within the network lower the energy required to transition the material from a solid to a liquid state. lsbu.ac.ukgoogle.com

Degradation of Glass Quality at Elevated Temperatures

The thermal behavior of this compound glasses is complex; while they are designed to have low softening points, excessive temperatures during synthesis or processing can lead to degradation. lsbu.ac.uk Studies on melting parameters show that there is an optimal time and temperature for synthesis, for instance around 450°C for 25 minutes in one study, to achieve a stable glass with maximum density. lsbu.ac.uk

Surface Chemistry and Interfacial Reactions

Mechanisms of Fluoride Incorporation and Mineral Formation on Apatite Surfaces

When this compound is applied to apatite surfaces, such as tooth enamel, it facilitates the incorporation of fluoride and the formation of new, more stable mineral phases. The primary mineral in tooth enamel is a form of hydroxyapatite (B223615), which is susceptible to acid attack. dentalcare.comoatext.com Fluoride ions delivered from a source like tin fluoride can react with the tooth mineral. wikipedia.org This interaction leads to the formation of a fluoride-containing apatite, which is significantly less soluble and more resistant to demineralization caused by acids. dentalcare.comwikipedia.org The process is not merely a surface coating but involves a chemical conversion of the existing mineral lattice. dentalcare.comwikipedia.org This newly formed mineral layer acts as a protective barrier, shifting the natural demineralization-remineralization balance of the tooth surface to favor remineralization. mdpi.com

Fluorapatite (B74983) vs. Hydroxyapatite Conversion Dynamics

The conversion from hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] to fluorapatite [Ca₁₀(PO₄)₆F₂] is a key mechanism for increasing acid resistance. wikipedia.orgresearchgate.net In this process, fluoride ions substitute for the hydroxyl (OH⁻) groups in the apatite crystal lattice. dentalcare.com The resulting fluorapatite is inherently more stable because it is less soluble than hydroxyapatite. dentalcare.com

A critical measure of this stability is the "critical pH," the pH at which a mineral begins to dissolve. For hydroxyapatite, the critical pH is approximately 5.5. erosivetoothwear.com In contrast, the critical pH for fluorapatite is significantly lower, at around 4.5. erosivetoothwear.com This means that fluorapatite can withstand a more acidic environment before it starts to dissolve, providing superior protection against caries and dental erosion. erosivetoothwear.comnih.gov The presence of fluoride in oral fluids accelerates this remineralization process, ensuring that when mineral is redeposited onto the tooth, it forms as the more resilient fluorapatite. dentalcare.com

Role of Tin Species in Surface Modification

The stannous ion (Sn²⁺) from tin fluoride plays a distinct and crucial role in modifying the apatite surface. karger.com Sn²⁺ ions are highly reactive and adsorb to active sites on the enamel crystals. karger.comresearchgate.net This adsorption can create a protective surface layer, which may consist of various low-solubility tin complexes, including tin oxides, tin hydroxides, or tin phosphates. scispace.compharmacompass.com This tin-rich layer acts as a physical barrier that is resistant to acid, further inhibiting mineral loss. nih.gov

Furthermore, the interaction of tin species modifies the physicochemical properties of the enamel surface. nih.gov Studies have shown that treatment with stannous fluoride can make the apatite surface more hydrophobic and significantly more negatively charged. nih.gov This alteration of surface properties can influence subsequent interactions with proteins and other biological molecules in the oral environment. nih.gov

Stabilization Mechanisms of Sn(II) in Aqueous Environments by Phosphate Ions

A significant challenge in formulating products with stannous fluoride is the instability of the stannous ion (Sn²⁺) in aqueous environments. mdpi.com Sn(II) readily oxidizes to the stannic state (Sn⁴⁺), typically forming inert and abrasive tin(IV) oxide (SnO₂) precipitates. mdpi.comusm.edu This oxidation renders the tin ineffective for its intended biological and chemical functions. mdpi.com

Phosphate ions are critical for stabilizing Sn(II) and preventing this oxidation. mdpi.com The stabilization mechanism involves a ligand exchange process where phosphate ions interact with the tin. mdpi.com Spectroscopic evidence suggests that this interaction leads to the formation of Sn(II)-O-P (tin-oxygen-phosphorus) species. mdpi.com By forming these stable complexes, the phosphate effectively protects the tin from reacting with dissolved oxygen, thereby maintaining it in the active Sn(II) oxidation state. mdpi.com This stabilization is essential for ensuring the efficacy of tin fluoride in aqueous formulations. mdpi.comnih.gov

Catalytic Reaction Mechanisms

Acidic Properties and Active Sites in Tin Phosphate Catalysts

The catalytic activity of tin phosphate-based materials is intrinsically linked to their surface acidity, which encompasses both Brønsted and Lewis acid sites. The nature and concentration of these active sites are influenced by factors such as the phosphate content and calcination temperature during catalyst preparation. nih.gov

The calcination temperature also plays a crucial role. For PO₄³⁻/mSnO₂ catalysts, 400 °C was found to be the most suitable temperature for generating strong acidic sites. nih.gov Higher temperatures can lead to a decrease in the number of both Brønsted and Lewis acid sites. nih.gov The interaction between phosphate species and the SnO₂ surface is what generates these acid sites. nih.gov

The type of acidity, whether Brønsted or Lewis, is critical for specific catalytic reactions. Brønsted acids are proton donors, while Lewis acids are electron-pair acceptors. The synergistic effect of both types of acidity is often responsible for the high catalytic performance of tin phosphate materials in various transformations. researchgate.net For example, the presence of water-tolerant Brønsted and Lewis acid sites in tin phosphate (SnP) catalysts is credited for their high activity in glucose dehydration. rsc.orgsemanticscholar.org

The introduction of organic functional groups can further modify the acidic properties. For instance, anchoring chromotropic acid to tin phosphate can enhance its Brønsted acidity due to the presence of additional proton-donating sites from the organic moiety. orientjchem.org

Table 1: Effect of Phosphate Loading on Acidity of PO₄³⁻/mSnO₂ Catalysts Calcined at 400 °C nih.gov

Phosphate Loading (wt%)Brönsted Acid Sites (mmol/g)Lewis Acid Sites (mmol/g)Total Acidity (mV)
3Data not availableData not availableData not available
25Increases to a maximumIncreases to a maximum+480.6
>25DecreasesDecreasesDecreases

Mechanism of Glucose Dehydration to 5-Hydroxymethylfurfural (B1680220) (HMF) Catalysis

The conversion of glucose to 5-hydroxymethylfurfural (HMF) is a key reaction in biorefineries, and tin phosphate-based catalysts have shown significant promise in this area. rsc.orgsemanticscholar.orgresearchgate.net The generally accepted mechanism involves a two-step process, particularly when using catalysts with both Brønsted and Lewis acidity. researchgate.netfrontiersin.org

For instance, tin phosphate (SnP) catalysts prepared by solid-state grinding have demonstrated high efficiency in glucose dehydration. rsc.orgsemanticscholar.org The catalytic activity is dependent on the P/Sn molar ratio, which influences the textural and surface acid properties of the catalyst. rsc.orgsemanticscholar.org A SnP catalyst with a P/Sn mole ratio of 1.0 (SnP-1) achieved 98% glucose conversion and a 61% HMF yield under optimized conditions. rsc.orgsemanticscholar.org The high catalytic activity of the SnP-1 catalyst is attributed to its high acidity and the presence of water-tolerant Brønsted and Lewis acid sites. rsc.orgsemanticscholar.org

The reaction is often carried out in a biphasic system, using an organic solvent like tetrahydrofuran (B95107) (THF) to continuously extract HMF from the aqueous phase where the reaction occurs. rsc.orgsemanticscholar.org This extraction is crucial as it prevents the further degradation of HMF into by-products such as levulinic acid and formic acid, which can occur in the acidic aqueous environment. nih.govscielo.br

The stability of the catalyst is also a key factor for practical applications. Studies have shown that tin phosphate catalysts can be recycled multiple times without a significant loss of activity, indicating good catalytic stability. rsc.orgsemanticscholar.org

Table 2: Catalytic Performance of SnP-1 Catalyst in Glucose Dehydration rsc.orgsemanticscholar.org

CatalystP/Sn Mole RatioGlucose Conversion (%)HMF Yield (%)
SnP-11.09861

Phosphorus Fluoride Exchange (PFEx) Catalysis

Phosphorus Fluoride Exchange (PFEx) is an emerging catalytic click-reaction technology inspired by the role of phosphate connectors in nature. nih.govnih.govcshl.educhemrxiv.org This methodology facilitates the reliable coupling of pentavalent phosphorus (P(V)) compounds containing a P-F bond with various nucleophiles, such as aryl alcohols, alkyl alcohols, and amines, to form stable P(V)-O and P(V)-N linkages. nih.govnih.govchemrxiv.org

The core of PFEx catalysis is the activation of the relatively stable P-F bond towards nucleophilic attack. This activation is significantly enhanced by the use of Lewis base catalysts, particularly nitrogen bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govnih.govcshl.educhemrxiv.org The catalyst facilitates the exchange of the fluoride ion with the incoming nucleophile, leading to the formation of the desired product in high yield and often without the formation of unwanted side-products. nih.gov

A key feature of PFEx is its potential for creating multidimensional molecular structures. nih.govcshl.edu Substrates containing multiple P-F bonds can undergo selective and serial exchange reactions by carefully choosing the catalyst. nih.govnih.govcshl.educhemrxiv.org This allows for the controlled and deliberate incorporation of different functional groups along the tetrahedral axes of the central phosphorus atom, enabling the generation of three-dimensional molecular diversity. nih.govcshl.edu

The reactivity profile of P(V)-F hubs in PFEx reactions surpasses that of their P(V)-Cl counterparts in terms of both reaction rate and performance, qualifying PFEx as a robust click reaction. nih.govchemrxiv.org The unique reactivity window of PFEx also allows for its use in concert with other click reactions, such as SuFEx (Sulfur Fluoride Exchange) and CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition), to rapidly assemble complex molecules. chemrxiv.org This orthogonality makes PFEx a valuable addition to the synthetic chemist's toolbox for applications ranging from materials science to drug discovery. nih.govnih.gov

Advanced Materials Science Applications of Tin Fluoride Phosphate

Energy Storage Materials

Anode Materials for Lithium-Ion Batteries

Tin-based materials are considered promising alternatives to conventional graphite (B72142) anodes in lithium-ion batteries (LIBs) due to their high theoretical capacity. greencarcongress.comrsc.org However, they often suffer from significant volume changes during the lithiation and delithiation processes, which can lead to poor cycling stability. greencarcongress.comscirp.org Research into various tin compounds, including tin phosphates and fluorides, aims to mitigate these issues.

Detailed research has been conducted on materials closely related to tin fluoride (B91410) phosphate (B84403). For instance, a tin trifluorophosphate with the formula Sn3F3PO4 has been synthesized and investigated as a negative electrode for LIBs. researchgate.netresearchgate.net This material demonstrated a high initial discharge capacity of 1370 mAh g⁻¹ and a charge capacity of 968 mAh g⁻¹. researchgate.net After 30 cycles at a current density of 100 mA g⁻¹, it retained 70.8% of its capacity. researchgate.net The electrochemical reaction involves the initial decomposition of SnF2, followed by a reversible alloying and de-alloying process of tin with lithium at low potentials. researchgate.net

Mesoporous tin phosphate (SnP2O7) has also been studied, showing a reversible discharge capacity of 738 mAh/g in the second cycle, retaining 461 mAh/g after ten cycles. eenewseurope.com The porous structure is believed to accommodate the volume changes, thus improving cycling stability. eenewseurope.com The reaction mechanism for mesoporous tin phosphate involves an irreversible reduction to metallic tin and lithium phosphate during the initial cycle, followed by the reversible alloying/de-alloying of tin with lithium. eenewseurope.com

The performance of various tin-based anode materials is summarized in the table below.

MaterialInitial Discharge Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Cycle LifeReference
Sn3F3PO41370968 (initial charge)70.8% retention after 30 cycles researchgate.net
Mesoporous Tin Phosphate-738 (2nd cycle)461 mAh/g after 10 cycles eenewseurope.com
Nanocrystalline SnF2-101654.8% retention after 30 cycles researchgate.net
Tin-phosphate glass-550Stable performance researchgate.net

Cathode Materials for Potassium-Ion Batteries

The development of cathode materials for potassium-ion batteries (KIBs) is crucial for creating alternatives to lithium-ion technology, potentially utilizing more abundant and less expensive elements. eurekalert.org While direct research on tin fluoride phosphate as a KIB cathode is limited, studies on analogous compounds like titanium fluoride phosphate (KTiPO4F) and vanadium fluoride phosphate (KVPO4F) provide significant insights into the potential of this class of materials. greencarcongress.comacs.org

Researchers have developed a titanium fluoride phosphate, KTiPO4F, which exhibits a high electrochemical potential of 3.6 V in a potassium-ion cell. greencarcongress.comeurekalert.org This is an exceptionally high value for titanium-based materials, which are typically considered for anode applications due to their low potential. eurekalert.org The high potential is attributed to the synergistic inductive effect of both the fluoride and phosphate anions. greencarcongress.com Carbon-coated KTiPO4F has demonstrated excellent cycling stability, with no capacity fading over 100 cycles at a 5C rate, highlighting its potential for high-power applications. greencarcongress.comeenewseurope.com

Similarly, KVPO4F has been identified as a potential high-energy-density cathode material for KIBs due to its high theoretical capacity and operating voltage of 4.28 V. acs.org Challenges such as fluorine loss and poor electronic conductivity are being addressed through strategies like carbon coating derived from fluorinated polymers. acs.org These studies on related fluoride phosphate materials suggest that a hypothetical this compound cathode could also exhibit attractive electrochemical properties for KIBs.

Optical and Optoelectronic Materials

Nonlinear Optical (NLO) Properties of Tin(II) Phosphate Fluorides

Nonlinear optical (NLO) materials are crucial for applications in laser technology, frequency conversion, and optical switching. The search for new NLO materials with large second-harmonic generation (SHG) responses and wide transparency ranges is ongoing. Tin(II)-based compounds are of particular interest due to the stereochemically active lone pair of electrons on the Sn²⁺ cation, which can lead to noncentrosymmetric crystal structures, a prerequisite for second-order NLO properties.

Research on compounds containing tin(II) and fluoride has shown promising NLO characteristics. For example, chiral amino acid-templated tin(II) fluorides have been synthesized and found to crystallize in noncentrosymmetric polar space groups. rsc.org These Sn(II)-compounds exhibit a stronger SHG response compared to their Sn(IV) counterparts, which is attributed to the increased dipole moments arising from the presence of the lone pairs. rsc.org Specifically, (R)-[C8H10NO3]Sn(II)F3 and its (S)-enantiomer show an SHG response of 0.85 times that of potassium dihydrogen phosphate (KDP). rsc.org

Furthermore, a tin iodate (B108269) fluoride, Sn(IO3)2F2, has been designed to have a strong SHG response, approximately 3 times that of KDP. acs.org Theoretical calculations suggest that this large nonlinearity originates from the synergistic effect of the lone pairs on the iodate groups and the flexible dipole moments of the SnO4F2 polyhedra. acs.org While direct studies on the NLO properties of tin(II) fluoride phosphate are not widely available, these findings on related tin(II) fluoride materials strongly suggest that a noncentrosymmetric tin(II) fluoride phosphate could be a promising NLO material.

Transparent Conducting Oxide (TCO) Applications of Doped Tin Oxide Films

Transparent conducting oxides (TCOs) are essential components in a wide range of optoelectronic devices, including solar cells, flat-panel displays, and touch screens. rsc.orgmdpi.com Fluorine-doped tin oxide (FTO) is a widely used TCO material due to its high optical transparency, good electrical conductivity, and chemical stability. scirp.orgsputtertargets.net The use of this compound as a precursor for depositing doped tin oxide films is a plausible, though not extensively documented, application.

The properties of TCOs are highly dependent on the dopants used. Phosphorus has been investigated as an n-type dopant for SnO2, with triethyl phosphate being used as the precursor in aerosol-assisted chemical vapor deposition (AACVD). rsc.org Phosphorus doping has been shown to improve the conductivity of SnO2 films, achieving resistivities as low as 7.27 × 10⁻⁴ Ω cm. rsc.org This demonstrates that the phosphate component of this compound could serve as a phosphorus source for doping.

Fluorine is a common and effective dopant for SnO2. scirp.org FTO films can be prepared by various methods, including sol-gel techniques using precursors like tin(II) chloride and ammonium (B1175870) fluoride, or by magnetron sputtering from tin oxide and tin fluoride targets. scirp.orgmdpi.com The combination of both fluorine and phosphorus doping in tin oxide is an area of interest. The use of a single-source precursor like this compound could potentially simplify the deposition process for co-doped tin oxide films, offering a pathway to tailor the TCO properties for specific applications.

Fluorescence Regulation and Phosphor Development in Glass Matrices

Tin fluorophosphate (B79755) glasses are of significant interest for optical applications due to their unique properties, including ultra-low glass transition temperatures and broad photoluminescence. lsbu.ac.ukresearchgate.net These glasses can serve as excellent host materials for rare-earth ions, which are used in lasers, amplifiers, and phosphors for lighting applications. tib.eursc.org

The intrinsic luminescence of tin fluorophosphate glasses is a notable feature. They can exhibit a broad emission band in the visible spectrum (400-700 nm) under UV or blue light excitation. researchgate.netresearchgate.net This luminescence originates from transitions of the Sn²⁺ ions present in high concentrations within the glass matrix. researchgate.net The emission characteristics can be tuned by adjusting the composition, such as the ratio of SnO to SnF2. researchgate.net

Moreover, tin fluorophosphate glasses are effective hosts for luminescent rare-earth ions like Eu³⁺ and Er³⁺. researchgate.netmdpi.com The low phonon energy of fluoride-containing glasses is advantageous as it reduces non-radiative decay rates, thereby enhancing the luminescence efficiency of the doped rare-earth ions. mdpi.comwiley.com Researchers have created miscible-order fluoride-phosphate blocky phosphors, which combine NaYF4 crystals within a tin-fluorophosphate glass matrix. researchgate.net In these materials, the blue emission from the Sn²⁺ in the glass can be combined with the multi-peak emissions from Eu³⁺ ions in the crystalline phase to generate white light with a high color rendering index. researchgate.net This demonstrates the potential of this compound-based materials in the development of advanced phosphors for solid-state lighting.

The table below summarizes some key properties of luminescent tin fluorophosphate glasses.

Glass SystemDopantKey Luminescent FeaturePotential ApplicationReference
SnF2–SnO–P2O5Intrinsic Sn²⁺Broadband visible emission (400-700 nm)White light emission researchgate.net
Tin-fluorophosphate glass with NaYF4 crystalsEu³⁺Blue emission from Sn²⁺ and multi-peak red emission from Eu³⁺White LED phosphors researchgate.net
Fluoride phosphate glassPr³⁺, Yb³⁺Temperature-dependent luminescenceOptical temperature sensors nih.gov

Polymer Composites and Hybrid Materials

This compound Glasses as Liquid-Phase Fillers in Polyamides

This compound (TFP) glasses possess a unique characteristic: a low glass transition temperature (Tg) that allows them to be processed in a liquid state alongside many engineering thermoplastics. flaneyassociates.com This facilitates their use as liquid-phase fillers, particularly in polyamides, to create novel inorganic/organic hybrid materials using conventional polymer processing methods like extrusion. flaneyassociates.comaip.org This approach allows for high filler loadings, up to 60% by volume or 90% by weight, without the viscosity problems often encountered with solid fillers. aip.org

The interaction between TFP glasses and polyamides is a key factor in the properties of the resulting hybrids. The presence of amine groups in polyamides can lead to bonding with the phosphate glass surface, which can enhance miscibility. lsbu.ac.uk Research has shown that increasing the tin fluoride content in the glass composition can lower its transition and softening temperatures, which is attributed to the formation of PO3F terminal groups. lsbu.ac.uk

When TFP glasses are processed with polyamide 11, the resulting hybrids are typically heterogeneous two-phase systems, but they exhibit a degree of miscibility due to molecular interactions between the phosphate and polyamide components, as well as the very small size of the glass particles. lsbu.ac.uk However, the addition of TFP glass to polyamide 11 has been observed to decrease the ductility of the material. lsbu.ac.uk In contrast, studies on TFP glass/polyamide 6 (PA6) hybrids have shown that with sufficient glass content (≥5 vol%), the material behaves more like a plasticized polymer, with a decrease in Young's modulus and an increase in elongation at break. nih.gov

The processing conditions, such as temperature, screw speed, and residence time during extrusion, significantly influence the morphology of TFP-polyamide 11 hybrids. lsbu.ac.uk For instance, scanning electron microscopy has revealed that the morphology is highly dependent on the extrusion temperature and the amount of glass filler. lsbu.ac.uk

PropertyObservation in TFP/Polyamide HybridsSource(s)
Filler Loading Can reach up to 60% by volume or 90% by weight. aip.org
Ductility (PA11) Reduced ductility compared to neat polyamide 11. lsbu.ac.uk
Young's Modulus (PA6) Decreased with ≥5 vol% TFP glass. nih.gov
Elongation at Break (PA6) Increased with ≥5 vol% TFP glass. nih.gov
Morphology Influenced by processing temperature and glass content. lsbu.ac.uk

Miscibility and Interfacial Interactions in Hybrid Systems

The miscibility between this compound glasses and polyamides is a critical factor that governs the final properties of the hybrid materials. A degree of miscibility has been observed in these systems, driven by favorable physicochemical interactions at the interface between the polyamide chains and the TFP glass. mdpi.com This interaction is strong enough to promote good compatibility in the molten state and adhesion between the polymer and glass in the solid state. aip.org

One indicator of miscibility is the depression of the melting point (Tm) and glass transition temperature (Tg) of the polymer matrix upon the addition of the TFP glass. mdpi.com For instance, in TFP glass/polyamide 6 hybrids, a partial miscibility was confirmed, leading to a decrease in both Tm and Tg. mdpi.com Similarly, the addition of four different TFP glasses to polyamide 11 resulted in a decrease in the equilibrium melting point of the hybrids. lsbu.ac.uk Dynamic mechanical analysis (DMA) of polyamide 66 (PA66) hybrids with a low Tg TFP glass revealed a significant shift of the PA66 Tg to a lower temperature and the appearance of a new transition at a higher temperature, further confirming strong interactions. nih.govresearchgate.net

The extent of these interactions can be quantified. An interaction parameter of -0.012 was calculated for a TFP glass/polyamide 11 system, indicating molecular interactions and enhanced solubility of the fine glass particles. lsbu.ac.uk These interactions lead to significant changes in the mechanical properties. While ductility may be limited, there are notable increases in both the Young's modulus and flexural modulus, attributed to the strengthening of molecular bonds through phosphate-polyamide interactions. lsbu.ac.uk In some cases, the TFP glass acts as a reinforcing filler for the polyamide matrix. mdpi.com

The rheological behavior of these hybrids also provides insight into the interfacial interactions. In TFP glass/polyamide 12 hybrids, at elevated temperatures (above 220°C), an increase in complex viscosity at low frequencies is observed, which is attributed to enhanced interactions between the components and can induce an apparent yield stress in the material. aip.org

Catalytic Systems for Organic Transformations

Solid Acid Catalysis for Esterification Reactions

Tin-based compounds, including this compound, are recognized for their potential as solid acid catalysts in esterification reactions. Solid acid catalysts are advantageous as they can mitigate issues like saponification and neutralization that occur with basic catalysts when processing feedstocks with high free fatty acid (FFA) content. researchgate.net Tin (II) chloride, a related tin compound, has demonstrated high activity in the esterification of FFAs, comparable to conventional Brønsted acids like p-toluene sulfonic acid and sulfuric acid, but with the benefits of being less corrosive and reusable. researchgate.net

The effectiveness of tin-based catalysts lies in their Lewis acidic nature. researchgate.net In the context of producing biodiesel, esterification is a crucial pretreatment step to reduce the FFA content of oils. researchgate.net Research on the esterification of FFAs in Jatropha oil using a solid acid catalyst showed that the reaction kinetics can be modeled, and optimal conditions can be determined to achieve high conversion rates (around 97%). ejosdr.com While the specific use of this compound as a direct catalyst in these studies is not detailed, the performance of other tin-based solid acids highlights the potential of this class of materials. The use of solid acid catalysts like tin oxides for the esterification of fatty acids from soybean oil has also shown promising results, with high reaction yields and the ability to recycle the catalyst multiple times without significant loss of activity. researchgate.net

Catalyst TypeReactionKey FindingsSource(s)
Tin (II) ChlorideEsterification of FFAsHigh activity, less corrosive than mineral acids, reusable. researchgate.net
Solid Acid CatalystEsterification of FFAs in Jatropha Oil~97% conversion under optimized conditions. ejosdr.com
Tin OxideEsterification of Fatty Acids from Soybean OilHigh yields, catalyst recyclable up to ten times. researchgate.net

Catalysts for Biomass Conversion Reactions

Tin-based catalysts, including modified phosphate materials, have shown significant promise in the conversion of biomass into valuable chemicals. A key reaction is the conversion of carbohydrates like glucose into 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical. rsc.org A tin-promoted vanadium phosphate (Sn-VPO) catalyst has been successfully used for the one-pot synthesis of HMF from glucose. rsc.org

The catalytic activity of the Sn-VPO system is attributed to the presence of both Lewis and Brønsted acid sites. The Lewis acid sites are responsible for the isomerization of glucose to fructose (B13574), while the Brønsted acid sites facilitate the subsequent dehydration of fructose to HMF. rsc.org Under optimal reaction conditions, a 20 wt% Sn-VPO catalyst achieved a 73.79% yield of HMF. rsc.org A significant advantage of this heterogeneous catalyst is its ease of recovery and reusability without a substantial loss of catalytic activity. rsc.org

In other research, hafnium-tin composite oxides have also been effective for the conversion of glucose to HMF, demonstrating the synergistic effect of different metal components in the catalyst. researchgate.net The development of such solid acid catalysts is crucial for creating efficient and sustainable processes for biomass valorization. osti.gov While not focusing specifically on this compound, these studies on related tin-phosphate and tin-oxide systems underscore the catalytic potential of tin-based materials in transforming biomass into valuable products.

CatalystBiomass Conversion ReactionKey FeatureHMF YieldSource(s)
Tin-promoted Vanadium Phosphate (Sn-VPO)Glucose to 5-hydroxymethylfurfural (HMF)Contains both Lewis and Brønsted acid sites.73.79% rsc.org
Hafnium-tin composite oxidesGlucose to 5-hydroxymethylfurfural (HMF)Synergistic catalytic effect.75.5% researchgate.net
Sn montmorilloniteGlucose to 5-hydroxymethylfurfural (HMF)High activity compared to some other catalysts.Not specified rsc.org

Biomaterial Interfaces (excluding clinical human trials)

The interaction of materials with biological systems is a critical aspect of biomaterial science. This compound and related compounds have been investigated for their role at biomaterial interfaces, particularly in dental applications and for modifying the surfaces of metallic implants. The components of this compound—tin, fluoride, and phosphate—each play a role in these interactions.

Stannous fluoride is known to interact with hydroxyapatite (B223615), the primary mineral component of tooth enamel, to form a thin film of tin-doped hydroxyapatite which is more resistant to dissolution and enhances remineralization. mdpi.com Polyvalent fluorides, including those with tin, can also form metallic precipitates on the enamel surface, which helps to reduce calcium loss during acid attack. nih.gov

In the context of biodegradable metallic implants, such as those made from magnesium, fluoride coatings are used to control the degradation rate. The presence of phosphate ions in the surrounding medium can have a synergistic effect with the fluoride coating. researchgate.net Studies have shown that phosphate ions can precipitate onto areas of localized corrosion on a fluoride-treated magnesium surface, forming a more protective phosphate-containing layer. researchgate.net This interaction hinders the aggressive activity of chloride ions and prolongs the functional lifetime of the implant. researchgate.net

The surface characteristics of biomaterials, including topography and chemistry, are key in determining the cellular response at the cell-biomaterial interface. nih.gov While direct studies on this compound for broad bone tissue engineering applications are limited in the provided context, the principles of modifying surfaces with its constituent ions (fluoride and phosphate) are well-established for improving the biocompatibility and performance of biomaterials. researchgate.net

Role in Enamel Demineralization and Remineralization Mechanisms

The primary structure of tooth enamel consists of hydroxyapatite, a crystalline calcium phosphate mineral. The integrity of this mineral is under constant threat from acids produced by cariogenic bacteria after the consumption of fermentable sugars. noahchemicals.comdentalcare.com This process, known as demineralization, involves the dissolution of hydroxyapatite when the oral pH drops below a critical level, typically around 5.5. dentalcare.com Conversely, when the pH returns to neutral, calcium and phosphate ions present in saliva can redeposit into the enamel, a natural repair process called remineralization. dentalcare.comwikipedia.org this compound formulations play a crucial role in favorably shifting this dynamic balance towards remineralization.

The mechanism is multifaceted. The fluoride ion (F⁻) is a key agent in this process. When present during remineralization, fluoride ions can be incorporated into the enamel crystal lattice, substituting the hydroxyl groups (OH⁻) of hydroxyapatite to form fluorapatite (B74983). wikipedia.orgnih.gov Fluorapatite is chemically more stable and significantly more resistant to acid dissolution than the original hydroxyapatite, thus inhibiting future demineralization. noahchemicals.comwikipedia.orgnih.gov

The stannous (tin) ion (Sn²⁺) provides additional protective benefits. It deposits a protective, acid-resistant mineral barrier on the enamel surface. dimensionsofdentalhygiene.com This layer, sometimes referred to as a smear layer, not only shields the enamel from acid attacks but also helps to obstruct dentinal tubules, which can reduce hypersensitivity. dimensionsofdentalhygiene.com Formulations combining stannous fluoride with phosphate compounds, such as zinc phosphate or sodium hexametaphosphate, are designed to stabilize the stannous ion, preventing its oxidation and hydrolysis and thereby maintaining its bioavailability and therapeutic efficacy. dimensionsofdentalhygiene.comdecisionsindentistry.com

The combined effects of tin and fluoride lead to a more robust defense against dental caries. The process involves several key actions:

Inhibition of Demineralization: The formation of a more acid-resistant enamel surface (fluorapatite) and the creation of a protective stannous-rich layer reduce the dissolution of enamel minerals during acid challenges. noahchemicals.comwikipedia.orgnih.gov

Promotion of Remineralization: The presence of fluoride ions in oral fluids encourages the precipitation of calcium and phosphate from saliva back into the tooth structure, rebuilding demineralized areas with a stronger mineral. noahchemicals.comnih.gov

Crystal Growth Modification: The use of tin (II) fluoride can lead to the growth of larger and more well-formed enamel crystals, creating a denser and more resilient crystal lattice that can partially repair damaged enamel. noahchemicals.com

MechanismDescriptionKey Ions InvolvedResult
Fluorapatite Formation Fluoride ions replace hydroxyl groups in the enamel's hydroxyapatite crystal structure. wikipedia.orgnih.govF⁻, Ca²⁺, PO₄³⁻Creates a new mineral (Fluorapatite) that is more resistant to acid dissolution. wikipedia.orgnih.gov
Protective Barrier Deposition Stannous ions deposit on the enamel surface, forming an acid-resistant mineral barrier. dimensionsofdentalhygiene.comSn²⁺Shields underlying enamel from direct contact with acids. dimensionsofdentalhygiene.com
Enhanced Remineralization Boosts the natural repair process by attracting calcium and phosphate ions from saliva to the tooth surface. noahchemicals.comwikipedia.orgF⁻, Ca²⁺, PO₄³⁻Rebuilds demineralized enamel, potentially arresting non-cavitated lesions. dentalcare.com

Interactions with Biological Microenvironments

The oral cavity is a complex ecosystem harboring dense bacterial populations within distinct microenvironments, including dental plaque, saliva, and on soft tissues like the tongue and gums. researchgate.net Stannous fluoride stabilized with phosphates has demonstrated significant antimicrobial activity, altering these biological microenvironments to promote oral health. noahchemicals.comdimensionsofdentalhygiene.com

Clinical and in-situ studies have provided detailed findings on these interactions:

Biofilm Disruption: Stannous fluoride interferes with the formation and maturation of the biofilm. Studies using advanced imaging have shown that biofilms developed in the presence of a stannous fluoride dentifrice have reduced thickness and volume compared to those formed with other types of fluoride toothpaste. researchgate.net

Reduction of Bacterial Adhesion: By altering bacterial activity and depositing a protective layer, stannous fluoride helps to reduce the adhesion of plaque to tooth surfaces. dimensionsofdentalhygiene.com

Broad-Spectrum Effects: The antimicrobial effects extend beyond just plaque on teeth. Studies have measured significant reductions in bacterial counts in saliva and on the tongue and cheek surfaces following the use of stannous fluoride toothpaste, demonstrating a whole-mouth effect. researchgate.net A study comparing a stannous fluoride toothpaste to a control found bacterial reductions ranging from 27% to 41% across various oral sites after 8 weeks of use. researchgate.net

Research AreaFindingImplication
Biofilm Architecture Use of stannous fluoride toothpaste resulted in significantly reduced biofilm volume and thickness in an in-situ study. researchgate.netDisrupts the structural integrity of plaque, making it less pathogenic.
Bacterial Viability Stannous fluoride has been shown to reduce the viability of dental plaque to a statistically significant extent. mdpi.comnih.govReduces the overall bacterial challenge in the oral cavity.
Whole-Mouth Bacterial Load Provided significant bacterial reductions in multiple oral microenvironments (plaque, saliva, tongue, cheek) 12 hours after brushing. researchgate.netOffers a comprehensive antimicrobial effect beyond just the tooth surface.
Gingival Health Dentifrices containing stannous fluoride stabilized with zinc phosphate have shown significant reductions in plaque and gingivitis compared to control fluoride dentifrices. nih.govThe antimicrobial action helps control inflammation-causing bacteria at the gumline.

The interaction with salivary proteins is also a key aspect. Saliva contains proteins like statherin and proline-rich proteins (PRPs) that naturally help maintain mineral homeostasis and protect tooth surfaces. mdpi.com Stannous fluoride can interact with the pellicle—the protein layer that forms on teeth—where stannous ions can accumulate, potentially enhancing the protective quality of this layer against acid challenges. mdpi.com

Future Research Trajectories and Unexplored Frontiers

Refinement of Synthesis and Processing Protocols

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust and efficient manufacturing processes. Key areas for future research include the optimization of existing methods and the exploration of novel, environmentally friendly synthesis routes.

The synthesis of tin fluoride (B91410) phosphate (B84403) glasses via melt-quenching is highly sensitive to processing parameters, which directly impact the final properties of the glass. scispace.com For industrial scale-up, a thorough understanding and optimization of these conditions are paramount.

Future research should focus on establishing a comprehensive processing map that correlates melting temperature, duration, and atmosphere with critical glass properties such as glass transition temperature (Tg), chemical durability, and mechanical strength. Studies have shown that inadequate melting times and temperatures can lead to a weaker glass network with low Tg values due to the incomplete formation of strong Sn-O-P linkages. scispace.com Conversely, optimized melting conditions promote the miscibility of P₂O₅ and SnO, resulting in a more stable glass structure. scispace.com

A systematic investigation into the effect of crucible materials and scaling effects on melt homogeneity and fluoride retention is also crucial. The high volatility of fluoride components at elevated temperatures presents a significant challenge in large-scale production, leading to compositional variations and altered properties. Research into melt-containment strategies and the use of controlled atmospheres could mitigate these issues.

Table 1: Influence of Melting Parameters on Tin Fluoride Phosphate Glass Properties

Melting Parameter Effect on Glass Structure Impact on Glass Properties Reference
Temperature Affects the conversion of precursors to P₂O₅ and the miscibility of SnO in the melt. scispace.com Higher temperatures can improve glass stability by forming stronger Sn-O-P bonds. scispace.com scispace.com
Time Influences the extent of decomposition of precursors and the formation of the glass network. scispace.com Insufficient time leads to a higher concentration of orthophosphate (Q⁰) units and weaker F-Sn and F-P linkages. scispace.com scispace.com

| Atmosphere | Can affect the oxidation state of tin and the retention of fluoride in the melt. | Control of the atmosphere is critical for maintaining the desired composition and properties. | |

This table is generated based on data from the text and is for illustrative purposes.

Conventional synthesis methods for inorganic compounds often involve high temperatures and the use of hazardous precursors. The development of green synthesis routes for this compound is a critical area for future research, aiming to reduce the environmental impact and production costs.

Solid-state grinding presents a promising solvent-free method for the preparation of tin phosphates at room temperature. rsc.org This technique involves the mechanical mixing of solid precursors to initiate a chemical reaction, eliminating the need for solvents and reducing energy consumption. rsc.org Future work could explore the adaptation of this method for the synthesis of tin fluoride phosphates by using appropriate tin, fluoride, and phosphate precursors.

Another avenue for green synthesis is the use of solvothermal methods employing environmentally benign solvents like water or ionic liquids. researchgate.net These methods allow for precise control over the crystallization process at relatively low temperatures, potentially leading to novel this compound structures with tailored properties. Research should focus on identifying suitable green solvents and optimizing reaction conditions to control the phase and morphology of the final product. The development of such sustainable routes is not only environmentally responsible but also opens up possibilities for producing this compound materials with unique characteristics. ijcce.ac.irnih.gov

Optimization of Melting Conditions for Industrial Scale-Up of Glasses

Advanced Characterization and Spectroscopic Probes

A deeper understanding of the atomic-level structure of this compound is essential for establishing structure-property relationships and designing new materials. Future research should employ a combination of advanced spectroscopic techniques to probe the local and intermediate-range order in both crystalline and amorphous forms.

The amorphous nature of this compound glasses presents a significant challenge for structural characterization. While conventional techniques provide general information, a more detailed picture of the short-range order is required. Future research should focus on the synergistic use of multiple spectroscopic techniques to unravel the complex glass network.

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the fundamental vibrational units within the glass. scispace.comlsbu.ac.uk These techniques can distinguish between different phosphate structural units, such as pyrophosphate (Q¹) and orthophosphate (Q⁰) groups, and monitor the formation of P-O-P and Sn-O-P linkages. scispace.com Future studies should aim to develop quantitative models based on vibrational spectra to determine the relative concentrations of these structural units as a function of glass composition and processing conditions.

Solid-state nuclear magnetic resonance (NMR) spectroscopy offers a complementary approach, providing element-specific information about the local coordination environment. mdpi.com ¹¹⁹Sn, ³¹P, and ¹⁹F NMR can provide detailed insights into the bonding and connectivity of the glass network. mdpi.comnih.gov Advanced NMR techniques, such as dynamic nuclear polarization (DNP), can enhance the signal of low-abundance nuclei, enabling the detailed characterization of tin speciation and coordination. nih.gov

Table 2: Spectroscopic Techniques for Analyzing Short-Range Order in this compound Glasses

Technique Information Obtained Key Findings/Future Directions Reference
FTIR Spectroscopy Identifies vibrational modes of phosphate and fluoride groups. scispace.com Can track the conversion of precursors and the formation of the glass network. Future work can focus on quantitative analysis. scispace.comlsbu.ac.uk scispace.comlsbu.ac.uk
Raman Spectroscopy Provides information on the degree of polymerization of the phosphate network. researchgate.net Can differentiate between various Qⁿ structural units and detect the presence of P-F bonds. scispace.comresearchgate.net scispace.comresearchgate.net

| Solid-State NMR | Determines the coordination environment of Sn, P, and F atoms. mdpi.com | ¹¹⁹Sn NMR can distinguish between different tin oxidation states and coordination geometries. nih.gov DNP-enhanced NMR can improve sensitivity. nih.gov | mdpi.comnih.gov |

This table is generated based on data from the text and is for illustrative purposes.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide precise information on the local structure around a specific atom, including coordination number and bond distances, even in amorphous materials. researchgate.net By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, it is possible to determine the oxidation state and local environment of tin. researchgate.net Future XAS studies on this compound glasses under in-situ conditions (e.g., during heating) could provide valuable insights into structural rearrangements and phase transitions.

The development of new analytical probes and the application of synchrotron-based techniques will be instrumental in elucidating the intricate details of the coordination chemistry in these materials. researchgate.net Correlating these advanced structural insights with the material's functional properties will be a key step towards the rational design of new this compound compounds.

In-depth Spectroscopic Analysis of Short-Range Order in Amorphous Systems

Computational Predictions and Material Design

Computational materials science has emerged as a powerful tool for accelerating the discovery and optimization of new materials. berkeley.eduresearchgate.net By simulating matter at the atomic scale, it is possible to predict the structure, properties, and even the synthesizability of novel compounds, thereby guiding experimental efforts.

Future research on this compound should increasingly integrate computational modeling to complement experimental studies. Density Functional Theory (DFT) calculations can be employed to predict the stable crystal structures of new this compound phases and to understand the electronic structure and bonding characteristics. researchgate.net Such calculations can also be used to simulate spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies), which can aid in the interpretation of experimental data.

Furthermore, the development of reliable interatomic potentials for molecular dynamics (MD) simulations will enable the study of the dynamic properties of this compound glasses and melts. MD simulations can provide insights into the glass transition phenomenon, diffusion mechanisms, and the response of the material to external stimuli. The ultimate goal is to establish a "top-down" materials design approach, where desired properties are first identified, and then computational tools are used to predict the chemical compositions and structures that are most likely to exhibit those properties, along with potential synthesis routes. researchgate.neteuropean-mrs.com This predictive capability will significantly accelerate the development of next-generation this compound materials for a wide range of applications.

Integration of Machine Learning for High-Throughput Material Discovery

Exploration of Novel Mechanistic Pathways

A fundamental understanding of how ions move within the crystal structure of this compound is critical for its application in energy storage. Future research will focus on detailed investigations of ion exchange and intercalation dynamics. Techniques like in-situ X-ray diffraction and solid-state NMR spectroscopy can provide real-time insights into the structural changes that occur during electrochemical cycling.

The study of ion transport mechanisms in related phosphate and fluoride materials provides a framework for this research. In lithium-ion batteries, for example, the reversible alloying and de-alloying of lithium with tin is a key process. researchgate.net Similarly, in sodium-ion batteries, understanding the intercalation of sodium ions into the host structure is crucial. The presence of different polyanionic groups, like phosphate and fluoride, can create favorable diffusion channels and enhance structural stability during ion insertion and extraction. nih.govrsc.org

Research on other solid electrolytes has shown that factors like defect chemistry, elemental substitution, and the nature of the anion sublattice significantly influence ionic mobility. pkusz.edu.cnresearchgate.net Applying these principles to this compound will involve studying how its specific crystal structure, with features like helical –Sn–F– chains connected by phosphate groups, facilitates or hinders ion transport. researchgate.net

Table 1: Key Parameters in Ion Exchange and Intercalation for Tin-Based Anode Materials

MaterialKey ProcessObserved Potential (vs. Li/Li⁺)Significance
Mesoporous Tin PhosphateIrreversible reduction of tin phosphate to Li₃PO₄ and metallic tin~1.10 V and 0.69 VForms the electrochemically active components in the first cycle. researchgate.net
Mesoporous Tin PhosphateReversible alloying/de-alloying of lithium with tin0.19 V and 0.52 VThe primary mechanism for charge storage in subsequent cycles. researchgate.net
Sn₃F₃PO₄Initial discharge (Lithiation)-Achieved an initial discharge capacity of 1370 mAh g⁻¹. researchgate.net
Sn₃F₃PO₄Initial charge (Delithiation)-Showed a charge capacity of 968 mAh g⁻¹. researchgate.net

In the context of biomedical applications, particularly in dentistry, understanding the precise mechanisms of action of this compound at a molecular level is a key area for future research. Laboratory studies are essential to unravel its interactions with biological components like bacteria and tooth enamel.

Stannous fluoride, a related compound, is known for its antimicrobial properties. researchgate.netnih.gov It interferes with bacterial metabolic functions, thereby slowing growth and reducing acid production. compendiumlive.com The tin (Sn²⁺) ion is a crucial component of this activity. nih.govmdpi.com Research has shown that the formulation, including stabilizing agents like zinc phosphate, can significantly impact the efficacy of stannous compounds by preventing their oxidation to the inactive Sn⁴⁺ state. researchgate.net

Future in vitro studies on this compound will likely focus on:

Antimicrobial Efficacy: Investigating its effectiveness against specific oral pathogens, such as Streptococcus mutans, in biofilm models. nih.gov This includes assessing its impact on bacterial viability, metabolic activity, and acid production. researchgate.netcompendiumlive.com

Interaction with Enamel: Elucidating the mechanism by which it protects tooth enamel. This involves studying the formation of acid-resistant surface layers, potentially involving calcium fluoride and fluorapatite (B74983), through the exchange of fluoride ions from tin to calcium. nih.gov The reaction of stannous fluoride with hydroxyapatite (B223615) to form compounds like Sn₃PO₄F₃ has been identified through X-ray diffraction studies. researchgate.net

Synergistic Effects: Exploring potential synergistic effects with other active ingredients to enhance its therapeutic properties.

Computational methods, such as QM/MM (Quantum Mechanics/Molecular Mechanics) computations, can also be employed to model the interactions of metal fluoride complexes with biological macromolecules, providing insights into their role as mimics of transition states in enzymatic reactions. nih.govnih.gov

Table 2: Antimicrobial Efficacy of Stannous Compounds in Laboratory Studies

Compound/FormulationTest ModelKey FindingReference
Stannous Fluoride (SnF₂) vs. Stannous Chloride (SnCl₂)Streptococcus mutans biofilmToothpastes with SnF₂ showed significantly higher antimicrobial efficacy than those with SnCl₂. nih.gov nih.gov
Stannous Fluoride with Zinc Phosphate stabilizationVarious antibacterial assays (e.g., salivary ATP, biofilm models)Zinc phosphate stabilization improved the robustness against oxidation, leading to greater antibacterial efficacy. researchgate.net researchgate.net
Stannous Fluoride (0.63%)Enterococcus faecalis cultureDemonstrated a significant antibacterial effect, comparable to 2% chlorhexidine (B1668724) gel. annalsofdentalspecialty.net.in annalsofdentalspecialty.net.in
Amine Fluoride/Stannous Fluoride Toothpaste6-month clinical studyResulted in a reduction in gingival inflammation compared to a control group. mdpi.com mdpi.com

Detailed Investigation of Ion Exchange and Intercalation Dynamics

Emerging Applications and Interdisciplinary Research

This compound belongs to the broader class of polyanion compounds, which are highly promising for next-generation batteries, particularly sodium-ion batteries (SIBs). nih.govrsc.orgacs.org The abundance and low cost of sodium make SIBs an attractive alternative to lithium-ion batteries for large-scale energy storage. evreporter.comease-storage.eu

The key advantages of polyanionic cathodes, including phosphates and fluorophosphates, are their robust crystal structures and high operating potentials. rsc.org The strong covalent bonds within the polyanion groups (like PO₄³⁻) enhance structural stability during repeated charging and discharging cycles and improve safety by suppressing oxygen release. rsc.orgpku.edu.cn The introduction of fluoride can further increase the operating voltage due to the high electronegativity of fluorine. researchgate.net

Research in this area is focused on designing and synthesizing novel this compound materials with optimized electrochemical properties. This includes creating materials with high specific capacity, good rate capability, and long cycle life. researchgate.net Tin-based phosphides, such as Sn₄P₃, are also being explored as high-capacity anode materials for SIBs. oaepublish.com The development of mesoporous tin phosphate has shown that nanostructuring can lead to high reversible capacities by providing a larger surface area and accommodating volume changes during cycling. researchgate.net

The field is moving towards developing advanced cathode materials, such as those based on titanium fluoride phosphate and various iron-based polyanionic compounds, for both lithium-ion and sodium-ion batteries. pku.edu.cnmercomindia.com The ultimate goal is to create safe, cost-effective, and high-performance energy storage solutions to meet growing global demand. mdpi.comflashbattery.tech

Table 3: Performance of Polyanion-Based Materials in Energy Storage

Material TypeBattery TypeKey AdvantagesChallenges
Polyanionic Compounds (General)Sodium-Ion BatteriesHigh safety, superior structural stability, favorable ion diffusion channels. nih.govacs.orgLower electronic conductivity, limited capacity. rsc.org
Tin Fluorophosphate (B79755) (Sn₃F₃PO₄)Lithium-Ion Batteries (Anode)High initial discharge capacity (1370 mAh g⁻¹). researchgate.netCapacity retention needs improvement. researchgate.net
Mesoporous Tin PhosphateLithium-Ion Batteries (Anode)High reversible capacity (738 mAh/g in 2nd cycle), good cycling stability. researchgate.netInitial capacity loss due to irreversible reactions. researchgate.net
Iron-Based PolyanionicsSodium-Ion BatteriesExcellent structural stability, high safety, low cost. pku.edu.cnCapacity decay and stability over prolonged cycling. pku.edu.cn
Vanadium FluorophosphatesSodium/Potassium-Ion BatteriesFast ion transportation, robust structure. researchgate.netPoor electronic conductivity leading to low specific capacity. researchgate.net

Compound Index

Innovative Catalytic Applications in Sustainable Chemistry

The unique physicochemical properties of tin-based phosphate compounds are positioning them as promising candidates for heterogeneous catalysis, particularly in the realm of sustainable chemistry. Research into tin phosphate (SnP) and tin pyrophosphate (SnP2O7) catalysts has demonstrated their potential in green chemical transformations, offering high efficiency, stability, and the ability to be recycled.

One significant application lies in the conversion of biomass into valuable platform chemicals. For instance, tin phosphate catalysts have been effectively used for the dehydration of glucose to 5-hydroxymethylfurfural (B1680220) (HMF), a key intermediate in the production of biofuels and bio-based polymers. rsc.org The catalytic activity is closely linked to the P/Sn molar ratio, which influences the textural and surface acid properties of the catalyst. rsc.org Studies have shown that an optimized ratio creates a high density of water-tolerant Brønsted and Lewis acid sites, which are crucial for the efficient conversion of glucose. rsc.org Under optimal conditions, these catalysts can achieve high glucose conversion (98%) and significant HMF yields (61%). rsc.org

Another promising area is in multicomponent reactions (MCRs) for the synthesis of complex organic molecules. Tin pyrophosphate (SnP2O7), synthesized from tin chloride (SnCl2) and mono-ammonium phosphate, has proven to be a highly efficient heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran and dihydropyrano[3,2-c]chromene derivatives. ijcce.ac.ir These compounds are skeletons for many biologically active molecules. ijcce.ac.ir The use of SnP2O7 offers several advantages aligned with the principles of green chemistry, including short reaction times (8-15 minutes), high product yields (85-97%), and simple work-up procedures. ijcce.ac.ir Furthermore, the catalyst's stability and heterogeneity allow for easy separation and recycling for multiple cycles without a significant loss of reactivity. ijcce.ac.ir

The catalytic performance of these materials is summarized in the table below, highlighting their efficiency in green chemical processes.

Catalyst SystemTarget ReactionKey FindingsReference
Tin Phosphate (SnP)Glucose Dehydration to HMFCatalytic activity depends on the P/Sn ratio; achieved 98% glucose conversion and 61% HMF yield. rsc.org
Tin Pyrophosphate (SnP2O7)Synthesis of Tetrahydrobenzo[b]pyranHigh yields (85-97%) in short reaction times (8-15 min); catalyst recyclable for up to five cycles. ijcce.ac.ir
Platinum on Metal Phosphates (Pt/M-P-O)CO OxidationPlatinum supported on calcium phosphate (Pt/Ca-P-O) showed high activity, achieving 100% CO conversion at 100°C. mdpi.com

Future research is expected to focus on the precise control of the synthesis of this compound to fine-tune its acidic and structural properties. The incorporation of fluoride into the tin phosphate framework could further enhance catalytic activity by modifying the electronic properties and surface acidity, opening new avenues for its application in a wider range of sustainable chemical processes, from pollution control to the synthesis of fine chemicals.

Tailoring Optical Properties for Advanced Photon-Based Technologies

Fluoride phosphate glasses, including those containing tin, are gaining attention for their unique optical properties, making them suitable for high-performance optics and laser technologies. researchgate.net The combination of phosphate and fluoride anions in the glass network allows for a wide range of tunable properties, including high ultraviolet (UV) transmittance, low optical dispersion, and suitability as a host for optically active rare-earth ions. researchgate.netrsc.orgnih.gov

The structure of these glasses is primarily a pyrophosphate network. scispace.comlsbu.ac.uk The introduction of fluorine acts as a network modifier, breaking P-O-P bonds and leading to depolymerization. scispace.comlsbu.ac.uk This structural change, along with the specific ions present, significantly influences the optical characteristics. This compound glasses, in particular, can be engineered to exhibit specific refractive indices and transmission windows. lsbu.ac.uk

Research into tin(IV)-containing phosphate fluorides, such as K2SnPO4F3 and K6Sn(P2O7)2F2, has revealed their potential for applications requiring materials with short cutoff edges in the UV spectrum. rsc.org The optical properties, such as the UV-Vis-NIR diffuse reflectance, are directly related to their unique crystal structures, which feature [SnPO4F3]∞ layers or isolated [Sn(P2O7)2F2] units. rsc.org

Furthermore, fluoride phosphate glasses are excellent host materials for luminescent ions like Ce3+. nih.gov The glass composition, including the presence of tin, can affect the redox state of the dopant ions (e.g., Ce3+/Ce4+ ratio) and the local environment, thereby influencing the luminescence efficiency and emission wavelengths. nih.gov For example, after excitation, relaxation of Ce3+ results in a broad emission band, the center of which can be shifted by altering the glass network's basicity. nih.gov

The table below presents key optical properties investigated in various fluoride-containing phosphate glass systems.

Glass SystemKey Optical Property InvestigatedFindingsReference
Fluoride Phosphate GlassesUV-TransmittanceMelting conditions and low impurity levels are crucial for high UV-transmittance near 250 nm. researchgate.net
Fluorine Doped Tin Oxide (FTO) Thin FilmsTransmittance & Optical Band GapFilms with 12% SnF2 in the target achieved 83% average visible transmittance and an optical band gap of 3.80 eV. mdpi.com
Ce-doped Fluorophosphate (PF) GlassesPhotoluminescenceEmission center of Ce3+ at ~330 nm can be tuned by modifying the glass composition. nih.gov
K2SnPO4F3 & K6Sn(P2O7)2F2UV-Vis-NIR Diffuse ReflectanceExhibit short cutoff edges, making them suitable for UV applications. rsc.org

Future research will likely explore the intricate structure-property relationships in multi-component this compound systems. By precisely tailoring the Sn/P/F ratio and incorporating various optically active dopants, it may be possible to develop novel materials for a range of advanced photonic applications, including solid-state lasers, optical fibers, scintillators, and phosphors for solid-state lighting.

Q & A

Q. What are the established methods for synthesizing tin fluoride phosphate, and how do reaction conditions influence product purity?

Synthesis of this compound typically involves precipitation or fusion methods. For example, hydrous tantalum phosphates (analogous to tin-based compounds) are synthesized via alkaline fusion of oxides with carbonates, followed by acid treatment and precipitation with phosphoric acid . Reaction conditions such as temperature (e.g., 25°C vs. 65°C) and reagent ratios (e.g., sodium fluoride-to-phosphate molar ratios of 1.10–3.75) significantly impact crystallinity and purity, as shown in phosphate precipitation studies . Elevated temperatures and controlled pH (via NaOH addition) enhance reaction efficiency but may introduce impurities if not carefully monitored .

Q. Which characterization techniques are most effective for determining the structural and compositional properties of this compound?

Key techniques include:

  • Thermogravimetric Analysis (TGA): Quantifies hydration levels and thermal stability (e.g., Ta₂O₅·2.1H₂O vs. Ta₂O₅·1.3H₂O in hydrous phosphates) .
  • X-ray Diffractometry (XRD): Identifies amorphous vs. crystalline phases, critical for assessing synthesis success .
  • Surface Area Measurements: BET analysis reveals surface properties relevant for ion exchange applications (e.g., 108–220 m²/g in tantalum phosphates) .

Q. How can researchers accurately quantify phosphate and fluoride content in this compound using analytical chemistry methods?

Phosphate quantification often employs spectrophotometry, where absorbance data (e.g., 400–700 nm) is analyzed via linear regression (R² > 0.99) and error propagation using tools like Excel’s LINEST function . Fluoride content can be determined via ion-selective electrodes or fluorescence assays, with protocols requiring strict calibration against standards (e.g., 3.1% fluoride in phosphate ore) . Statistical validation, including 95% confidence intervals, ensures reproducibility .

Advanced Research Questions

Q. What experimental parameters should be optimized to enhance the ion exchange capacity of this compound-based materials?

Ion exchange capacity (e.g., 1.01–1.64 meq/g in hydrous tantalum phosphates) depends on:

  • Surface Area: Higher surface areas (e.g., 220 m²/g) improve cation adsorption .
  • NaOH Concentration: Optimal alkaline conditions (e.g., 0.5–2.0 M NaOH) enhance phosphate precipitation and structural integrity .
  • Post-Synthesis Treatment: Refluxing with concentrated H₃PO₄ increases hydration and active sites .

Q. How can discrepancies in fluoride retention data between different synthesis batches of this compound be systematically addressed?

Discrepancies often arise from variable impurity levels (e.g., carbonate substitutions in phosphate ore) or incomplete reactions . Researchers should:

  • Perform batch-wise TGA/XRD to identify structural inconsistencies .
  • Use fluoride balance studies to track retention (e.g., 26–32% retention in rock phosphate vs. 0% in CaF₂) and adjust synthesis protocols accordingly .

Q. What methodologies are recommended for evaluating the ion exchange behavior of this compound with various cationic species?

  • Batch Exchange Experiments: Immerse the material in solutions containing Na⁺, K⁺, or Ba²⁺ ions, and quantify adsorption via atomic absorption spectroscopy .
  • Capacity Calculations: Measure milliequivalents per gram (meq/g) after 24-hour equilibration, accounting for pH and competing ions .

Q. How does the incorporation of tricalcium phosphate affect the functional properties of this compound composites in biomedical applications?

Tricalcium phosphate (TCP) enhances bioactivity and fluoride release kinetics. In clinical trials, TCP-NaF composites reduced caries incidence by 28–31% compared to NaF alone, likely due to synergistic remineralization effects . Structural analysis (e.g., SEM/EDS) is critical to confirm homogeneous TCP distribution .

Q. What strategies are effective in assessing the thermal and chemical stability of this compound under varying environmental conditions?

  • Accelerated Aging Tests: Expose samples to elevated temperatures (e.g., 100–300°C) and humid environments, monitoring phase transitions via XRD .
  • Leaching Studies: Soak materials in acidic/basic solutions (pH 2–12) and quantify fluoride/phosphate release via ICP-OES .

Q. How can researchers design comparative studies to evaluate the performance of this compound against other metal fluoride phosphates?

  • Controlled Synthesis: Prepare analogs (e.g., Ta, Nb, or Sn-based phosphates) using identical protocols .
  • Benchmark Metrics: Compare ion exchange capacities, thermal stability, and dissolution rates. For example, Sn-based phosphates may outperform Ta analogs in acidic media due to higher solubility .

Q. What advanced statistical methods are appropriate for analyzing contradictory data in phosphate quantification studies involving this compound?

  • Multivariate Regression: Identify confounding variables (e.g., pH, temperature) using tools like R or Python.
  • Outlier Screening: Apply Grubbs’ test or Chauvenet’s criterion to exclude anomalous data points, as demonstrated in proficiency testing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.